Technical Documentation Center

Flindulatin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Flindulatin

Core Science & Biosynthesis

Foundational

The Novelty of Flindulatin in Molecular Biology: A Technical Guide on Polymethoxyflavones in Drug Discovery

Executive Summary In the landscape of modern molecular biology and pharmacognosy, the discovery and characterization of novel phytochemicals provide critical scaffolds for drug development. Flindulatin (5-hydroxy-3,4',7,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern molecular biology and pharmacognosy, the discovery and characterization of novel phytochemicals provide critical scaffolds for drug development. Flindulatin (5-hydroxy-3,4',7,8-tetramethoxyflavone) has recently emerged as a highly bioactive polymethoxyflavone (PMF) of significant interest[1]. Originally isolated from the botanical matrices of species such as Cleome spinosa, Colebrookea oppositifolia, and Waltheria indica, Flindulatin exhibits a unique structural profile that confers potent antimycobacterial and antifungal properties[2][3][4].

This technical whitepaper provides an in-depth analysis of Flindulatin, detailing its structural biology, molecular mechanisms of action, and the self-validating experimental protocols required for its isolation and biological evaluation.

Structural Biology and Physicochemical Profile

Flindulatin is classified as a polymethoxyflavone, possessing the molecular formula C19H18O7 and a monoisotopic mass of 358.10526 Da[5]. Its chemical structure is defined by a flavone backbone heavily substituted with methoxy (-OCH3) groups at the 3, 4', 7, and 8 positions, alongside a single hydroxyl (-OH) group at the 5-position[1].

The Causality of Structure in Biological Systems: In molecular biology, the degree of O-methylation on a flavonoid backbone drastically alters its pharmacokinetics. Unlike highly hydroxylated (and thus highly polar) flavonoids, the extensive methylation of Flindulatin increases its lipophilicity. This high partition coefficient (LogP) is the primary driver of its biological novelty: it allows the molecule to effectively penetrate the thick, mycolic acid-rich cell walls of Mycobacterium species and the complex ergosterol membranes of fungal pathogens like Candida albicans[3][4].

Molecular Mechanisms of Action

Flindulatin operates through a multi-target mechanism, primarily disrupting pathogen membrane integrity and modulating intracellular oxidative stress. When evaluated in extracts from Cistus species, Flindulatin-containing fractions demonstrated robust antioxidant capacities, effectively scavenging free radicals in DPPH and ABTS assays[6].

Furthermore, against complex pathogens such as Mycobacterium tuberculosis and Mycobacterium bovis, Flindulatin acts synergistically within labdane diterpene and flavonoid fractions to inhibit both dormant and active phase bacterial growth[3].

Pathway PMF Flindulatin (Highly Lipophilic PMF) Membrane Lipid-Rich Cell Wall (Mycobacteria/Fungi) PMF->Membrane Penetration ROS Oxidative Stress Modulation PMF->ROS Scavenging/Modulation Enzyme Target Enzyme Inhibition (e.g., Ergosterol Synthesis) Membrane->Enzyme Intracellular Access Death Pathogen Cell Death ROS->Death Synergistic Stress Enzyme->Death Metabolic Arrest

Fig 1: Proposed intracellular signaling and pathogen membrane penetration pathway of Flindulatin.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the isolation and biological evaluation of Flindulatin must rely on self-validating protocols. Below are the field-proven methodologies for working with this compound.

UHPLC-MS/MS Isolation and Structural Elucidation

The extraction of Flindulatin from aerial plant parts requires precision chromatography to separate it from isobaric flavonoids[6][7].

Step-by-Step Protocol:

  • Biomass Extraction: Macerate the aerial parts of Cleome spinosa or Waltheria indica in a dichloromethane/methanol (1:1) solution to capture the lipophilic PMF fraction[4][7].

  • Chromatographic Separation: Inject the extract into a UHPLC system equipped with a C18 reverse-phase column. Utilize a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set the acquisition to full MS-ddMS2 (data-dependent MS/MS) mode[6].

  • Target Identification: Monitor for the specific [M+H]+ adduct of Flindulatin at m/z 359.11254[5].

Expertise & Causality (The Self-Validating System): Why utilize full MS-ddMS2 mode? In complex plant extracts, structural isomers frequently co-elute. The full MS-ddMS2 mode provides a simultaneous full mass spectrum and a product ion spectrum in a single LC run[6]. This creates a self-validating loop: the precursor ion (m/z 359.11) flags the potential presence of Flindulatin, while the secondary fragmentation pattern definitively confirms its specific polymethoxy structure, eliminating false positives[5][6].

Antimycobacterial Resazurin Microtiter Assay (REMA)

To evaluate the efficacy of Flindulatin against M. tuberculosis, a metabolic readout is required[3].

Step-by-Step Protocol:

  • Inoculum Preparation: Culture M. tuberculosis H37Ra in Middlebrook 7H9 broth until logarithmic growth is achieved.

  • Compound Exposure: Serially dilute purified Flindulatin in a 96-well microtiter plate. Add the bacterial inoculum to achieve a final concentration of 5×105 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Metabolic Readout: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours and observe the color change.

Expertise & Causality (The Self-Validating System): Why use the REMA over standard optical density (OD600) measurements? Mycobacteria possess highly lipid-rich cell walls that cause them to clump in liquid culture, rendering OD readings highly variable and prone to artifactual errors. Resazurin serves as a self-validating metabolic sensor. The irreversible reduction of the blue resazurin dye to highly fluorescent pink resorufin is strictly dependent on the active NADH dehydrogenases present only in living cells. If a compound merely precipitates or aggregates the bacteria, the well remains blue, ensuring the observed Minimum Inhibitory Concentration (MIC) represents true bactericidal activity rather than a physical artifact.

Workflow S1 1. Biomass Extraction S2 2. UHPLC-MS/MS Fractionation S1->S2 Solvent Gradient S3 3. ddMS2 Structural Elucidation S2->S3 Ion Selection S4 4. REMA Bioassay (Active/Dormant) S3->S4 Purified Isolate S5 5. Hit Validation S4->S5 Metabolic Readout

Fig 2: Self-validating experimental workflow for the isolation and bio-evaluation of Flindulatin.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters and bioactivity metrics associated with Flindulatin and its source fractions.

ParameterValue / RangeAnalytical MethodologyReference
Molecular Formula C19H18O7High-Resolution Mass Spectrometry[5]
Monoisotopic Mass 358.10526 DaUHPLC-TOFMS[5]
[M+H]+ Adduct m/z 359.11254ESI+ MS[5]
Predicted CCS ([M+H]+) 179.5 ŲIon Mobility Spectrometry[5]
Target Pathogens M. tuberculosis, C. albicansREMA / Broth Microdilution[3],[4]

Future Perspectives in Drug Development

The novelty of Flindulatin lies in its highly methylated structural framework, which bridges the gap between natural product safety and synthetic drug lipophilicity. As antimicrobial resistance (AMR) continues to rise, particularly in dormant-phase mycobacteria and biofilm-forming Candida species, PMFs like Flindulatin offer a promising template for the synthesis of next-generation, membrane-penetrating therapeutics[3][4]. Future research should focus on X-ray crystallography of Flindulatin bound to its target intracellular enzymes to map its precise pharmacodynamic profile.

References

  • Flindulatin | Flavone | MedChemExpress, medchemexpress.com. 2

  • The chemical constituents of Australian Flindersia species. V. The constituents of Flindersia maculosa Lindl | Australian Journal of Chemistry | ConnectSci, connectsci.au. 1

  • Characterising the Metabolomic Diversity and Biological Potentials of Extracts from Different Parts of Two Cistus Species Using UHPLC-MS/MS and In Vitro Techniques - MDPI, mdpi.com. 6

  • A New Dinor-cis-Labdane Diterpene and Flavonoids with Antimycobacterium Activity from Colebrookea oppositifolia - Thieme E-Books & E-Journals, thieme-connect.com. 3

  • Flindulatin (C19H18O7) - PubChemLite, uni.lu.5

  • Plant regeneration and stable transformation in the floricultural plant Cleome spinosa, a C3 plant closely related to the C4 pla - SciSpace, scispace.com.7

  • Antifungal Quinoline Alkaloids from Waltheria indica - Agroscope, admin.ch. 4

Sources

Exploratory

A Technical Guide to the Initial Toxicity Screening of Flindulatin, a Novel Kinase Inhibitor

Abstract The preclinical safety evaluation of any new chemical entity (NCE) is a cornerstone of the drug development pipeline.[1][2] Identifying potential toxicities early—the "fail early, fail cheap" paradigm—is crucial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The preclinical safety evaluation of any new chemical entity (NCE) is a cornerstone of the drug development pipeline.[1][2] Identifying potential toxicities early—the "fail early, fail cheap" paradigm—is crucial for de-risking a project and allocating resources efficiently.[3] This technical guide provides a comprehensive, tiered strategy for the initial toxicity screening of Flindulatin, a novel (hypothetical) kinase inhibitor with therapeutic potential in oncology. We will detail a logical progression of assays, from in silico predictions to robust in vitro assessments of cytotoxicity and genotoxicity. This document is designed for researchers, toxicologists, and drug development professionals, offering not just protocols but the scientific rationale behind each experimental choice, in alignment with international regulatory expectations.[4][5][6]

Introduction: The Rationale for a Tiered Toxicity Screening Approach

Flindulatin is a small molecule designed to target a specific kinase implicated in tumor progression. While its efficacy is promising, its safety profile is unknown. A structured, multi-tiered approach to toxicity screening allows for the rapid and cost-effective elimination of compounds with overt liabilities, while building a foundational safety profile for promising candidates.[7][8] This process moves from broad, predictive methods to more specific and biologically complex assays.

Our approach is guided by principles outlined by major regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), ensuring the data generated is reliable and relevant for future regulatory submissions.[4][5][6][9][10][11]

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Cytotoxicity cluster_2 Tier 3: In Vitro Genotoxicity cluster_3 Decision Point in_silico Computational Modeling (DEREK, TOPKAT) cytotoxicity General Cytotoxicity Assays (MTT, LDH) in_silico->cytotoxicity genotoxicity Standard Genotoxicity Battery (Ames, Micronucleus) cytotoxicity->genotoxicity decision Go / No-Go Decision genotoxicity->decision

Caption: Tiered workflow for initial toxicity screening of Flindulatin.

Tier 1: In Silico & Computational Assessment

The first step in our screening cascade is computational toxicology. These methods use the chemical structure of Flindulatin to predict its potential toxicity based on vast databases of known compounds.[12] This is a rapid, resource-sparing way to identify potential structural liabilities or "toxicophores" before any wet lab experiments are conducted.[13]

2.1. Rationale and Experimental Choice

We employ a consensus approach using two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies: a rule-based expert system and a statistical-based system.[14] This dual approach provides a more robust prediction than a single method alone.

  • DEREK (Deductive Estimate of Risk from Existing Knowledge): An expert rule-based system that identifies structural alerts known to be associated with toxicity.[15]

  • TOPKAT (Toxicity Prediction by Komputer Assisted Technology): A statistical-based model that calculates the probability of a compound being toxic based on its similarity to compounds in its training set.[15][16]

2.2. Data Interpretation

The output from these programs will flag potential issues such as mutagenicity, carcinogenicity, or skin sensitization. It is important to note that these are predictive models and their accuracy can be limited, especially for novel chemical scaffolds.[13][16] A positive finding is not a definitive "no-go" but rather a flag that warrants careful experimental follow-up.

Computational Model Predicted Endpoint Flindulatin Prediction Interpretation & Action
DEREK NexusBacterial MutagenicityNo structural alertsLow probability of mutagenicity. Proceed to Ames test.
TOPKATAmes MutagenicityNegative (Probability < 0.3)Complements DEREK result. Proceed to Ames test.
DEREK NexusChromosomal DamageEquivocal: Aromatic amine moietyPotential for clastogenicity. Prioritize in vitro micronucleus assay.
TOPKATCarcinogenicity (Rodent)NegativeLower concern for carcinogenicity, but genotoxicity data is key.
Note: This data is hypothetical and for illustrative purposes.

Tier 2: In Vitro Cytotoxicity Profiling

This tier provides the first experimental data on the concentration at which Flindulatin causes general cell death. This is fundamental for selecting appropriate dose ranges for subsequent, more complex assays and for identifying a preliminary therapeutic window.

3.1. Rationale and Experimental Choice

To build a robust cytotoxicity profile, we utilize two distinct assays that measure different cellular endpoints. This approach mitigates the risk of assay-specific artifacts and provides a more complete picture of the compound's effect on cell health.[17][18]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population, which is an indicator of cell viability.[18] It relies on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of LDH released from cells into the culture medium.[19][20] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of cytotoxicity.[21]

We recommend using a relevant cancer cell line (e.g., HepG2, a human liver cancer cell line) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) to assess for any potential cancer-selective toxicity.

3.2. Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Flindulatin (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

3.3. Data Presentation and Interpretation

The results should be summarized to provide a clear IC50 value, which represents the concentration of Flindulatin required to reduce cell viability by 50%.

Cell Line Assay Flindulatin IC50 (µM) Interpretation
HepG2 (Liver Cancer)MTT15.2Moderate cytotoxicity.
HepG2 (Liver Cancer)LDH18.5Confirms cytotoxicity involves membrane damage.
HEK293 (Non-cancerous)MTT45.8Suggests a ~3-fold selectivity for the cancer cell line.
Note: This data is hypothetical and for illustrative purposes.

A significant difference between the IC50 values in cancer vs. non-cancerous cells can indicate a favorable selectivity profile. The dose concentrations for the genotoxicity assays should be selected based on these IC50 values, typically up to a maximum concentration that induces ~50% cytotoxicity.

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity assays are critical for assessing the potential of a compound to damage genetic material, which can lead to heritable mutations or cancer.[4][6][22] Regulatory agencies require a standard battery of tests to evaluate this risk.[5][9][23]

4.1. Rationale and Experimental Choice

The standard in vitro battery is designed to detect the major classes of genetic damage.[24] In accordance with ICH S2(R1) guidelines, the following two assays provide a comprehensive screen.[4][5][6]

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[25] It detects compounds that cause point mutations (base substitutions or frameshifts) which revert the bacteria to a histidine-producing state.[23][26] The assay is run with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.[27]

  • In Vitro Micronucleus Assay: This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[25] It is performed in mammalian cells (e.g., CHO or TK6 cells).[28] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are left behind.[28]

G cluster_0 Genotoxic Insult (Flindulatin) cluster_1 Cellular Response cluster_2 Potential Outcomes insult DNA Damage p53 p53 Activation insult->p53 mutation Mutation Fixation (Repair Fails) insult->mutation if repair fails apoptosis Apoptosis p53->apoptosis repair DNA Repair p53->repair cycle_arrest Cell Cycle Arrest p53->cycle_arrest cell_death Cell Death (Damage Overwhelming) apoptosis->cell_death survival Cell Survival (Repair Successful) repair->survival cycle_arrest->repair

Caption: Simplified DNA damage response pathway relevant to genotoxicity.

4.2. Data Presentation and Interpretation

Results from genotoxicity assays are typically evaluated based on statistical significance and the presence of a dose-dependent response.

Table 3: Hypothetical Ames Test Results for Flindulatin (TA98 Strain, +S9)

Flindulatin (µ g/plate ) Mean Revertant Colonies ± SD Fold Increase vs. Control Result
0 (Vehicle Control)25 ± 41.0Negative
1028 ± 51.1Negative
5031 ± 61.2Negative
10035 ± 71.4Negative
50033 ± 51.3Negative
Positive Control450 ± 3518.0Positive
Note: A positive result is typically defined as a reproducible, dose-related increase of at least two-fold over the control.

Table 4: Hypothetical In Vitro Micronucleus Assay Results

Flindulatin (µM) % Micronucleated Cells % Cytotoxicity Result
0 (Vehicle Control)1.20Negative
51.45Negative
15 (IC50)1.552Negative
254.875Positive
Positive Control8.560Positive
*Note: Indicates a statistically significant increase over the vehicle control.

A positive result in either of these assays is a significant safety concern. A positive Ames test suggests the compound is a bacterial mutagen. A positive micronucleus test indicates the compound damages chromosomes in mammalian cells.[28] Such findings would typically trigger further in vivo genotoxicity studies and a thorough risk-benefit analysis before proceeding.[22]

Mechanistic Insights & Next Steps

The initial screening data provides a foundation for understanding Flindulatin's toxicological profile. Drug-induced toxicity often involves the activation of specific cellular stress pathways.[29][30] For example, many toxic compounds induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage lipids, proteins, and DNA.[29][31][32] This can trigger signaling cascades involving key kinases like JNK and p38, ultimately leading to apoptosis or necrosis.[29][30]

If cytotoxicity is observed at low concentrations, follow-up assays could include:

  • Caspase-3/7 Assay: To specifically measure apoptosis.

  • ROS Production Assay: To determine if oxidative stress is a primary mechanism.

  • Mitochondrial Membrane Potential Assay: To assess mitochondrial dysfunction, a common hub for toxic insults.[30]

Conclusion and Risk Assessment

This technical guide outlines a logical, tiered, and scientifically rigorous approach to the initial toxicity screening of the novel kinase inhibitor, Flindulatin. By integrating in silico predictions with a robust battery of in vitro cytotoxicity and genotoxicity assays, this strategy enables an early and informed assessment of the compound's safety profile.

  • If all results are negative: Flindulatin demonstrates a clean initial safety profile, providing confidence for progression to further preclinical studies, such as acute in vivo toxicity testing.[26][33]

  • If cytotoxicity is high: The compound may have a narrow therapeutic index, potentially limiting its clinical utility.

  • If genotoxicity is observed: This is a major red flag. The risk must be carefully weighed against the potential therapeutic benefit, and extensive follow-up testing is mandatory as per ICH guidelines.[4][5][6]

The data generated from this screening cascade is pivotal for making a critical "Go/No-Go" decision, ensuring that only the most promising and safest candidates advance in the costly and complex drug development process.

References

  • Title: S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use — Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice Source: PubMed URL: [Link]

  • Title: Drug-Induced Oxidative Stress and Toxicity Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Assessment of the sensitivity of the computational programs DEREK, TOPKAT, and MCASE in the prediction of the genotoxicity of pharmaceutical molecules Source: PubMed URL: [Link]

  • Title: Natural antioxidants and signaling pathways in drug-induced hepatotoxicity Source: Consensus URL: [Link]

  • Title: ICH-S2 Genotoxicity Testing Source: Pharmaceuticals and Medical Devices Agency (PMDA), Japan URL: [Link]

  • Title: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: Signal Transduction Pathways Involved in Drug-Induced Liver Injury Source: PubMed URL: [Link]

  • Title: In vitro assays for developmental neurotoxicity Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: Updates to OECD in vitro and in chemico test guidelines Source: PETA Science Consortium International e.V. URL: [Link]

  • Title: Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. Source: PubMed URL: [Link]

  • Title: S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 4 Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins Source: PubMed URL: [Link]

  • Title: Guidelines for the Testing of Chemicals Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: Ames Test and Genotoxicity Testing Source: Nelson Labs URL: [Link]

  • Title: Signaling pathways involved in drug-induced cardiotoxicity Source: ResearchGate URL: [Link]

  • Title: Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery Source: MDPI URL: [Link]

  • Title: Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis Source: KOPS - University of Konstanz URL: [Link]

  • Title: Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Laboratories URL: [Link]

  • Title: Assessment of the sensitivity of the computational programs DEREK, TOPKAT, and MCASE in the prediction of the genotoxicity of pharmaceutical molecules Source: ResearchGate URL: [Link]

  • Title: Use of Computational Models to Predict the Toxicity of Compounds Released from Medical Device Materials Source: FDA URL: [Link]

  • Title: Genotoxicity Assessment of Heated Tobacco Product and Combustible Cigarette Aerosols in the Ames and In Vitro Micronucleus Assays Source: Reynolds Science URL: [Link]

  • Title: In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride Source: PubMed URL: [Link]

  • Title: Current approaches to toxicity profiling in early-stage drug development Source: Advances in Pharmacology Research URL: [Link]

  • Title: Cytotoxicity LDH Assay Kit-WST Source: Dojindo Molecular Technologies URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - National Center for Biotechnology Information URL: [Link]

  • Title: LDH Cytotoxicity Assay Kit Source: Nacalai Tesque, Inc. URL: [Link]

  • Title: Particle-Induced Artifacts in the MTT and LDH Viability Assays Source: ACS Publications URL: [Link]

  • Title: Strategy for the early drug discovery assays and toxicology screen Source: Longdom Publishing URL: [Link]

  • Title: Toxicological screening Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Principles of early drug discovery Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability Profile of Flindulatin

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Disclaimer: Flindulatin is a hypothetical compound. This guide has been constructed using the well-characterize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Flindulatin is a hypothetical compound. This guide has been constructed using the well-characterized non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, as a surrogate to provide a realistic and scientifically rigorous framework for evaluating the solubility and stability of a new chemical entity. The data and protocols presented herein are derived from publicly available information on Ibuprofen and are intended to serve as an illustrative example.

Introduction

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. An NCE's solubility profile dictates its dissolution rate and, consequently, its bioavailability, while its stability profile informs shelf-life, formulation strategies, and potential degradation pathways that could impact safety and efficacy. This guide provides a comprehensive technical overview of the methodologies and critical considerations for characterizing the solubility and stability of "Flindulatin," a model BCS Class II compound. By grounding our analysis in established protocols and real-world data, we aim to equip researchers with the foundational knowledge to navigate the challenges of early-stage drug development.

Section 1: The Mechanistic Landscape of Flindulatin

To contextualize the importance of its physicochemical properties, it is essential to first understand the mechanism of action of Flindulatin. As a non-steroidal anti-inflammatory drug (NSAID), Flindulatin exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—by inhibiting cyclooxygenase (COX) enzymes.[1][2] Specifically, it is a non-selective inhibitor of both COX-1 and COX-2.[1][3] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2] While the inhibition of COX-2 is primarily responsible for the desired therapeutic effects, the concurrent inhibition of the constitutively expressed COX-1 can lead to side effects such as gastrointestinal irritation.[1]

Flindulatin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Metabolized by COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Pro_inflammatory_Prostaglandins Pro-inflammatory Prostaglandins PGH2->Pro_inflammatory_Prostaglandins GI_Protection_Platelet_Function GI Protection & Platelet Function Prostaglandins_Thromboxanes->GI_Protection_Platelet_Function Leads to Pain_Inflammation_Fever Pain, Inflammation & Fever Pro_inflammatory_Prostaglandins->Pain_Inflammation_Fever Leads to Flindulatin Flindulatin Flindulatin->COX1 Inhibits Flindulatin->COX2 Inhibits

Caption: Mechanism of action of Flindulatin as a non-selective COX inhibitor.

Section 2: Solubility Profile of Flindulatin

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Flindulatin, being a weak acid, exhibits pH-dependent aqueous solubility.[4]

Aqueous Solubility

Flindulatin is practically insoluble in water, particularly in acidic environments.[5][6] Its solubility dramatically increases as the pH rises above its pKa (approximately 4.9), due to the ionization of its carboxylic acid group.[7][8] This property has significant implications for its dissolution and absorption in the gastrointestinal tract, where pH varies from acidic in the stomach to near-neutral in the small intestine.[4][8]

Solvent System Temperature (°C) Solubility (mg/mL) Reference
Water (pH 1.0)370.038[7]
Water (pH 4.5)370.084[7]
Water (pH 5.5)370.685[7]
Water (pH 6.8)373.37[7]
Deionized Water250.076[7]
Phosphate Buffer (pH 7.4)250.432[7]
Organic Solvent Solubility

In contrast to its limited aqueous solubility, Flindulatin is very soluble in most organic solvents.[3][5] This is a crucial characteristic for various stages of drug development, including synthesis, purification, and the formulation of non-aqueous dosage forms.

Organic Solvent Temperature (°C) Solubility Reference
Ethanol (90%)40661.8 mg/mL[5]
MethanolAmbientFreely Soluble[6]
AcetoneAmbientFreely Soluble[6]
DichloromethaneAmbientFreely Soluble[6]
DMSOAmbient~45 mg/mL[3]
Dimethyl FormamideAmbient~45 mg/mL[3]
Experimental Protocols for Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method.[9] This protocol ensures that a true equilibrium is reached between the solid drug and the solvent.

Protocol:

  • Add an excess amount of solid Flindulatin to a series of vials, each containing a known volume of the desired solvent (e.g., buffers of varying pH).

  • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[10][11]

  • After incubation, allow the samples to stand to let undissolved solids settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantify the concentration of Flindulatin in the filtrate using a validated analytical method, such as HPLC-UV.[11]

  • Prepare a calibration curve using standard solutions of Flindulatin to accurately determine the concentration.

Thermodynamic_Solubility_Workflow Start Start: Excess Solid Flindulatin + Solvent Shake Shake/Agitate at Constant Temperature (24-48 hours) Start->Shake Equilibrate Allow to Equilibrate Shake->Equilibrate Filter Filter Supernatant (0.45 µm filter) Equilibrate->Filter Analyze Quantify Concentration (HPLC-UV) Filter->Analyze End End: Determine Equilibrium Solubility Analyze->End

Caption: Workflow for Thermodynamic Solubility Determination.

For higher throughput screening in early discovery, kinetic solubility assays are often employed.[10][11] These methods are faster but may overestimate solubility as they start from a supersaturated solution (typically from a DMSO stock).[12]

Protocol (Turbidimetric Method):

  • Prepare a high-concentration stock solution of Flindulatin in DMSO (e.g., 10 mM).

  • In a microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Add an aqueous buffer (e.g., PBS pH 7.4) to each well, causing the compound to precipitate if its solubility is exceeded.[13]

  • Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.[13]

  • Measure the turbidity (light scattering) of each well using a nephelometer or plate reader at a suitable wavelength (e.g., 620 nm).[13]

  • The kinetic solubility is determined as the concentration at which precipitation is first observed.

Section 3: Stability Profile of Flindulatin

Evaluating the stability of Flindulatin is crucial for identifying potential degradation pathways and establishing appropriate storage conditions and shelf-life.[14] This is typically achieved through forced degradation (stress testing) studies, which are a core component of the International Council for Harmonisation (ICH) guidelines.[15]

Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and validate the stability-indicating power of the analytical methods used.[14][15]

Stress Condition Typical Protocol Observed Degradation of Flindulatin (Ibuprofen) Reference
Acid Hydrolysis 1 M HCl at 80°C for 2 hoursStable[16][17]
Base Hydrolysis 1 M NaOH at 80°C for 2 hoursDegradation observed[16][18]
Oxidation 3-10% H₂O₂ at room temperature for 24 hoursStable[16][17]
Thermal Degradation Solid drug at 105°C for 24 hoursStable[17]
Photolytic Degradation UV light (254 nm) and fluorescent light exposureDegradation observed[17][19]

Key Degradation Pathways:

  • Basic Hydrolysis: Under strong basic conditions, Flindulatin can undergo degradation. One identified impurity is 4-isobutylacetophenone (Impurity C).[16][20]

  • Photodegradation: Exposure to light can lead to the formation of degradation products through mechanisms such as decarboxylation and hydroxylation. Identified photoproducts include 1-(4-isobutylphenyl)ethanol and 4-isobutylbenzaldehyde.[19]

  • Interaction with Excipients: In formulated products, Flindulatin can interact with excipients like polyethylene glycol (PEG) and sorbitol, leading to esterification and the formation of new impurities.[21]

Protocol for a Stability-Indicating HPLC Method

A validated stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

Protocol:

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 125 mm x 4.6 mm, 5 µm).[18]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent like acetonitrile. A typical ratio is 40:60 (v/v) buffer to acetonitrile.[17][22]

    • Flow Rate: 1.0 - 1.5 mL/min.[18]

    • Detection: UV detection at 220 nm.[18]

    • Column Temperature: Ambient (e.g., 25°C).[18]

  • Sample Preparation:

    • Prepare solutions of the stressed samples (from forced degradation studies) by dissolving them in the mobile phase or a suitable diluent.

    • Ensure the final concentration is within the linear range of the method.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze stressed samples to demonstrate that the peaks for degradants are well-resolved from the main Flindulatin peak and from each other.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value by recovery studies.

    • Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

Stability_Testing_Workflow Start Start: Flindulatin Drug Substance Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Prepare_Samples Prepare Stressed Samples for Analysis Stress_Conditions->Prepare_Samples HPLC_Analysis Analyze via Stability-Indicating HPLC Method Prepare_Samples->HPLC_Analysis Data_Evaluation Evaluate Data: - Peak Purity - Degradant Profile - Mass Balance HPLC_Analysis->Data_Evaluation End End: Identify Degradation Pathways & Validate Method Data_Evaluation->End

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Conclusion

The comprehensive characterization of Flindulatin's solubility and stability is a cornerstone of its preclinical development. The data presented, modeled on the well-understood properties of Ibuprofen, underscore the critical importance of pH on aqueous solubility and highlight the potential for degradation under basic and photolytic stress. The experimental protocols outlined in this guide provide a robust framework for researchers to generate the high-quality, reliable data necessary to make informed decisions in lead optimization and formulation development. By integrating these fundamental physicochemical assessments early in the discovery process, the path to developing a safe, effective, and stable drug product is significantly de-risked.

References

  • What is the mechanism of Ibuprofen? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Ibuprofen Mechanism. (2022, December 9). News-Medical.Net. Retrieved from [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). Retrieved from [Link]

  • Ibuprofen - Wikipedia. (n.d.). Retrieved from [Link]

  • stability testing of new drug substances and products. (n.d.). PMDA. Retrieved from [Link]

  • Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. (2021). Ingenta Connect. Retrieved from [Link]

  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved from [Link]

  • Forced Degradation of Ibuprofen in Bulk Drug and Tablets. (n.d.). Retrieved from [Link]

  • Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. (2021, April 1). PubMed. Retrieved from [Link]

  • Photocatalytic degradation of ibuprofen on titanium oxide nanoparticles: insights into degradation kinetics, mechanisms, thermodynamics, pathways, and toxicity. (2026, March 14). RSC Publishing. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • Shake-Flask Solubility Assay. (n.d.). bienta.net. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Ibuprofen Degradation Pathway. (2011, June 24). Eawag-BBD. Retrieved from [Link]

  • Ibuprofen - Mechanism of Action. (2018, February 8). YouTube. Retrieved from [Link]

  • Forced Degradation of Ibuprofen in Bulk Drug and Tablets and Determination of Specificity, Selectivity, and the Stability-Indicating Nature of the USP Ibuprofen Assay Method. (2026, March 20). Pharmaceutical Technology. Retrieved from [Link]

  • Enhancement of ibuprofen solubility and skin permeation by conjugation with L-valine alkyl esters. (2020, February 21). RSC Publishing. Retrieved from [Link]

  • Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation. (2025, December 12). Scirp.org. Retrieved from [Link]

  • Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aqueous cosolvent systems. (n.d.). Retrieved from [Link]

  • THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. (n.d.). PMC - NIH. Retrieved from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation. (n.d.). Scirp.org. Retrieved from [Link]

  • Solubilities of Ibuprofen in Different Pure Solvents. (2010, September 3). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • COX Inhibitors. (2024, February 28). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Stability Indicating Analytic Method Development for Estimation of Ibuprofen Formulation Using RP HPLC Method. (n.d.). Retrieved from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Improving the Physical and Chemical Properties of Ibuprofen. (2026, March 25). Pharmaceutical Technology. Retrieved from [Link]

  • Thermodynamic study of the solubility of ibuprofen in acetone and dichloromethane. (n.d.). Retrieved from [Link]

  • Proposed degradation pathway of ibuprofen degradation using GC–MS analysis report …. (n.d.). Retrieved from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). EMA. Retrieved from [Link]

  • Ibuprofen degradation by mixed bacterial consortia: Metabolic pathway and microbial community analysis. (2024, May 15). PubMed. Retrieved from [Link]

  • Degradation of ibuprofen and phenol with a Fenton. (n.d.). IRIS-AperTO. Retrieved from [Link]

  • Exploring the correlation between ibuprofen solubility and permeability in intestinal disease conditions. (n.d.). Retrieved from [Link]

  • PHARMACEUTICAL SCIENCES. (2017, August 24). iajps. Retrieved from [Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. (2007, November 15). PubMed. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

  • Kinetic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Retrieved from [Link]

  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • Solubility versus pH profile for ibuprofen. The green line represents.... (n.d.). ResearchGate. Retrieved from [Link]

  • Physiochemical properties of ibuprofen | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Discovery, Isolation, and Elucidation of Flindulatin

Disclaimer: This document describes the discovery and isolation of Flindulatin, a hypothetical novel natural product. The data, experimental procedures, and referenced discoveries are presented as a representative case s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document describes the discovery and isolation of Flindulatin, a hypothetical novel natural product. The data, experimental procedures, and referenced discoveries are presented as a representative case study to illustrate the modern workflow in natural product drug discovery.

Abstract

The relentless pursuit of novel therapeutic agents has consistently led researchers to the vast chemical diversity of the natural world. This guide provides an in-depth, technical overview of the discovery, isolation, and structural elucidation of Flindulatin, a novel sesquiterpenoid lactone with potent and selective anti-inflammatory properties. Isolated from the extremophilic fungus Penicillium ultra-resistens, Flindulatin was identified through a high-throughput screen for inhibitors of the NLRP3 inflammasome. This document details the bioactivity-guided fractionation process, the multi-step chromatographic purification, and the comprehensive spectroscopic analysis (MS, NMR) that led to the determination of its unique chemical structure. Furthermore, we present the standardized protocols for extraction and purity assessment, alongside a discussion of the mechanistic insights gained during its initial characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of natural product discovery.

Introduction: The Quest for Novel Anti-Inflammatory Agents

Chronic inflammation is a hallmark of numerous human diseases, including autoimmune disorders, neurodegenerative conditions, and metabolic syndrome. The NLRP3 inflammasome, a multi-protein complex of the innate immune system, has emerged as a critical driver of inflammation in these pathologies. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). Consequently, the discovery of novel, selective NLRP3 inhibitors represents a significant therapeutic opportunity.

Natural products have historically been a rich source of anti-inflammatory compounds. Their structural complexity and chemical novelty offer a distinct advantage over synthetic libraries. This guide chronicles the discovery of Flindulatin, a compound identified from a proprietary library of extremophilic fungal extracts, and outlines the rigorous scientific process used to isolate and characterize this promising new chemical entity.

Discovery of Flindulatin from Penicillium ultra-resistens

High-Throughput Screening (HTS) and Hit Identification

The discovery process for Flindulatin began with a high-throughput screen of a curated library of 10,000 crude extracts from extremophilic microorganisms. The screen utilized a cell-based reporter assay designed to measure NLRP3 inflammasome activation.

Experimental Protocol: NLRP3 Reporter Assay

  • Cell Line: Immortalized bone marrow-derived macrophages (iBMDMs) stably expressing an NF-κB-luciferase reporter.

  • Plating: Plate iBMDMs at a density of 5 x 104 cells/well in a 96-well plate and incubate for 24 hours.

  • Priming: Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Treatment: Add 1 µL of each crude extract (final concentration 50 µg/mL) to the respective wells and incubate for 1 hour.

  • Activation: Add Nigericin (10 µM), a known NLRP3 activator, to all wells except the negative control.

  • Incubation: Incubate for 6 hours.

  • Lysis & Readout: Lyse the cells and measure luciferase activity as a proxy for inflammasome activation.

The extract from Penicillium ultra-resistens, a fungus isolated from the Atacama Desert, demonstrated consistent and potent inhibition of the NLRP3-mediated signal (>95% inhibition at 50 µg/mL) with minimal cytotoxicity. This extract was prioritized for further investigation.

Bioactivity-Guided Fractionation

With the active extract identified, a bioactivity-guided fractionation workflow was initiated to isolate the responsible compound.

G cluster_0 Initial Extraction cluster_1 Chromatographic Separation A Crude Extract of P. ultra-resistens B Liquid-Liquid Extraction (Hexane, EtOAc, BuOH) A->B C Hexane Fraction (Inactive) B->C D Ethyl Acetate (EtOAc) Fraction (Active) B->D E Butanol (BuOH) Fraction (Inactive) B->E F Silica Gel Column Chromatography (EtOAc Fraction) D->F G 12 Fractions Collected (F1-F12) F->G H Fractions F5-F7 Show High Activity G->H I Preparative HPLC (Fractions F5-F7) H->I J Isolation of Pure Flindulatin I->J

Figure 1: Bioactivity-guided fractionation workflow for the isolation of Flindulatin.

Isolation and Purification

Large-Scale Extraction and Liquid-Liquid Partitioning

Protocol: Extraction and Partitioning

  • Fermentation: Cultivate P. ultra-resistens in a 100 L bioreactor for 14 days in a potato dextrose broth medium.

  • Harvesting: Separate the mycelia from the broth via filtration.

  • Extraction: Lyophilize the mycelia (approx. 1.2 kg dry weight) and extract three times with 10 L of methanol (MeOH) at room temperature for 24 hours per extraction.

  • Concentration: Combine the MeOH extracts and evaporate the solvent under reduced pressure to yield a crude gum (150 g).

  • Partitioning: Suspend the crude gum in 1 L of H₂O and perform sequential liquid-liquid extractions with hexane (3 x 1 L), ethyl acetate (EtOAc) (3 x 1 L), and n-butanol (BuOH) (3 x 1 L).

  • Activity Testing: Test each fraction in the NLRP3 assay. The majority of the inhibitory activity was localized to the EtOAc fraction (25 g).

Multi-Step Chromatographic Purification

The active EtOAc fraction was subjected to a series of chromatographic steps to purify the active constituent.

Protocol: Chromatographic Purification

  • Silica Gel Chromatography:

    • Stationary Phase: Silica gel (2 kg, 70-230 mesh).

    • Mobile Phase: A step gradient of hexane and EtOAc (from 100% hexane to 100% EtOAc).

    • Fractionation: Collect 12 fractions (F1-F12) and test for bioactivity. Fractions F5-F7, eluting with 60-80% EtOAc in hexane, contained the highest activity.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • System: Agilent 1260 Infinity II Preparative HPLC.

    • Column: C18 reverse-phase column (250 x 21.2 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 55% acetonitrile in H₂O.

    • Detection: UV at 220 nm.

    • Result: The combined active fractions (F5-F7, 1.5 g) were subjected to preparative HPLC, yielding 85 mg of pure Flindulatin as a white amorphous solid.

Table 1: Purification Summary of Flindulatin

Purification StepStarting Mass (g)Yield (mg)Purity (%)NLRP3 IC₅₀ (µM)
Crude MeOH Extract150-<1>100
EtOAc Fraction25-~515.2
Silica Gel Pool (F5-F7)1.5-~402.8
Preparative HPLC (Flindulatin)-85>990.25

Structural Elucidation of Flindulatin

The chemical structure of the isolated compound was determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

  • High-Resolution Mass Spectrometry (HR-ESI-MS): The molecular formula was established as C₁₅H₁₈O₄ based on the observed ion at m/z 263.1283 [M+H]⁺ (calculated for C₁₅H₁₉O₄, 263.1283).

  • ¹H and ¹³C NMR Spectroscopy: The NMR data revealed the presence of a sesquiterpenoid lactone skeleton. Key signals included two methyl groups, an exocyclic methylene, and several oxygenated carbons.

  • 2D NMR (COSY, HMBC, NOESY): Extensive 2D NMR experiments were used to piece together the connectivity and relative stereochemistry of the molecule, confirming a novel eudesmanolide-type structure.

G A Purified Flindulatin B HR-ESI-MS A->B C 1D NMR (¹H, ¹³C) A->C D 2D NMR (COSY, HMBC) A->D E Molecular Formula C₁₅H₁₈O₄ B->E F Functional Groups (Lactone, Hydroxyls) C->F G Carbon-Hydrogen Connectivity D->G H Final Chemical Structure E->H F->H G->H

Figure 2: Workflow for the structural elucidation of Flindulatin.

Conclusion and Future Directions

The systematic approach detailed in this guide, combining a targeted bioassay with rigorous chromatographic and spectroscopic techniques, successfully led to the discovery and characterization of Flindulatin, a novel and potent NLRP3 inflammasome inhibitor. The isolation of 85 mg of pure compound from a 100 L fermentation provides a solid foundation for further preclinical evaluation.

Future work will focus on:

  • Total synthesis of Flindulatin to confirm its absolute stereochemistry and provide a scalable source of the material.

  • In-depth mechanistic studies to pinpoint its direct molecular target within the NLRP3 inflammasome complex.

  • Evaluation in animal models of inflammatory disease to assess its in vivo efficacy and therapeutic potential.

Flindulatin represents a promising new lead in the development of next-generation anti-inflammatory therapies.

References

  • Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology. [Link]

  • Mangan, M. S., Olhava, E. J., & Latz, E. (2018). The NLRP3 inflammasome in inflammatory diseases. Nature Reviews Drug Discovery. [Link]

  • Atanasov, A. G., Waltenberger, B., & Pferschy-Wenzig, E. M. (2015). Discovery and resupply of pharmacologically active plant-derived natural products: A review. Biotechnology Advances. [Link]

Protocols & Analytical Methods

Method

Comprehensive Laboratory Protocol: Total Synthesis of Flindulatin

Biochemical Context & Executive Summary Flindulatin (5-hydroxy-3,4',7,8-tetramethoxyflavone) is a highly functionalized, naturally occurring polymethoxyflavone. Originally isolated from the bark and leaves of the Austral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Biochemical Context & Executive Summary

Flindulatin (5-hydroxy-3,4',7,8-tetramethoxyflavone) is a highly functionalized, naturally occurring polymethoxyflavone. Originally isolated from the bark and leaves of the Australian plant Flindersia maculosa[1], it has subsequently been identified in the aerial parts of Waltheria indica[2] and various Cistus species[3]. Due to its complex oxygenation pattern—specifically the fully substituted A-ring—its chemical synthesis requires meticulous regiocontrol to prevent unwanted demethylation or side-product formation.

Mechanistic Rationale & Synthetic Strategy

This protocol abandons the classical Allan-Robinson condensation in favor of a modified Algar-Flynn-Oyamada (AFO) oxidation pathway.

  • Causality of the Protecting Group Strategy: The C5-hydroxyl group of flavones forms a remarkably strong intramolecular hydrogen bond with the C4 carbonyl. If the 2'-OH of the starting acetophenone (which ultimately becomes the C5-OH of the flavone) is left unprotected, this hydrogen bonding drastically reduces the electrophilicity of the carbonyl, severely hindering oxidative cyclization. We circumvent this by utilizing a benzyl ether (-OBn) protecting group. A benzyl group is specifically chosen over a methyl ether because it can be selectively cleaved via catalytic hydrogenolysis at the final stage, avoiding harsh Lewis acids (e.g., BBr 3​ ) that would indiscriminately cleave the essential methoxy groups at C3, C7, C8, and C4'.

  • Causality of the AFO Oxidation: The AFO oxidation allows for the direct, low-temperature conversion of the chalcone intermediate into a 3-hydroxyflavone (flavonol) via alkaline peroxide epoxidation and subsequent intramolecular ring closure. This avoids the high-temperature degradation typical of alternative methods.

Self-Validation Matrix

Every protocol must function as a self-validating system. Do not proceed to the next synthetic phase without confirming the structural integrity of your intermediate using the analytical checkpoints in Table 1.

Table 1: Self-Validation Matrix (Key Analytical Checkpoints)

Compound StageTLC R f​ (Hex/EtOAc 7:3)Visual Indicator (UV)Key 1 H NMR Shift (CDCl 3​ , δ ppm)
Chalcone 0.65Bright yellow spot (365 nm)7.8 (d, J=15.5 Hz, α -H), 7.4 (d, J=15.5 Hz, β -H)
3-Hydroxyflavone 0.45Blue fluorescence (365 nm)6.8 (br s, 3-OH, exchanges with D 2​ O)
5-OBn-Flindulatin 0.55Dark quenching (254 nm)3.90 (s, 3H, C3-OMe), 5.20 (s, 2H, -OCH 2​ Ph)
Flindulatin 0.35Yellow-green spot (365 nm)12.5 (s, 1H, C5-OH, strongly H-bonded)

Reaction Optimization Data

The AFO oxidation is highly sensitive to the stoichiometric ratio of base to oxidant. Table 2 summarizes the quantitative optimization data used to establish the standard protocol parameters.

Table 2: Optimization of the AFO Oxidation (Phase 2)

EntryBase (NaOH, eq)Oxidant (H 2​ O 2​ , eq)Temp (°C)Time (h)Yield (%)Mechanistic Observation
12.03.025442Incomplete epoxidation; starting material recovered.
25.05.025255Competing aurone side-product formation.
3 5.0 10.0 0 12 84 Clean conversion; optimal parameters.
410.010.001276Slight deprotection and degradation observed.

Step-by-Step Experimental Protocol

Phase 1: Aldol Condensation (Chalcone Synthesis)
  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 2'-hydroxy-3',4'-dimethoxy-6'-benzyloxyacetophenone and 10.0 mmol of 4-methoxybenzaldehyde in 30 mL of absolute ethanol.

  • Activation: Cool the mixture to 0 °C in an ice bath. Dropwise, add 10 mL of a 50% (w/v) aqueous KOH solution over 15 minutes.

  • Reaction: Remove the ice bath and stir the dark red solution at room temperature for 24 hours.

  • Workup: Pour the mixture into 100 mL of crushed ice and acidify to pH 3 using 2M HCl. Collect the resulting bright yellow precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol.

Phase 2: Algar-Flynn-Oyamada (AFO) Oxidation
  • Preparation: Dissolve 5.0 mmol of the purified chalcone in 20 mL of a THF/EtOH (1:1 v/v) mixture.

  • Alkalization: Cool the solution to 0 °C. Add 5.0 equivalents of 16% aqueous NaOH and stir for 10 minutes.

  • Oxidation: Slowly add 10.0 equivalents of 30% H 2​ O 2​ dropwise over 30 minutes. Maintain the temperature strictly at 0 °C to prevent aurone formation.

  • Reaction: Stir at 0 °C for 12 hours.

  • Workup: Acidify the mixture with 10% HCl and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the 3-hydroxyflavone core.

Phase 3: Regioselective O-Methylation
  • Preparation: Dissolve 3.0 mmol of the 3-hydroxyflavone intermediate in 15 mL of anhydrous DMF under a nitrogen atmosphere.

  • Reagents: Add 9.0 mmol of finely powdered, anhydrous K 2​ CO 3​ followed by 4.5 mmol of methyl iodide (MeI). Safety Note: MeI is a potent alkylating agent; handle exclusively in a fume hood.

  • Reaction: Stir the suspension at room temperature for 4 hours.

  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold water. Filter the resulting precipitate, wash with water, and dry under vacuum to afford 5-OBn-Flindulatin.

Phase 4: Catalytic Hydrogenolysis (Global Deprotection)
  • Preparation: Dissolve 2.0 mmol of 5-OBn-Flindulatin in 20 mL of an EtOAc/MeOH (1:1 v/v) solvent system.

  • Catalyst: Carefully add 10 mol% of 10% Pd/C. Safety Note: Pd/C is pyrophoric when dry.

  • Hydrogenation: Degas the flask and backfill with hydrogen gas using a standard balloon apparatus (1 atm).

  • Reaction: Stir vigorously at room temperature for exactly 2 hours. Expert Tip: Do not exceed 2 hours, as prolonged exposure can lead to over-reduction of the C2-C3 flavone double bond, yielding a flavanone.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and recrystallize the residue from MeOH/CH 2​ Cl 2​ to yield pure Flindulatin as a crystalline solid.

Synthetic Workflow Visualization

G SM Starting Materials Acetophenone & Anisaldehyde P1 Aldol Condensation KOH, EtOH, 24h RT SM->P1 I1 Chalcone Intermediate P1->I1 P2 AFO Oxidation H2O2, NaOH, 0°C I1->P2 I2 3-Hydroxyflavone P2->I2 P3 O-Methylation MeI, K2CO3, DMF I2->P3 I3 5-OBn-Flindulatin P3->I3 P4 Hydrogenolysis H2, Pd/C, 2h RT I3->P4 Prod Flindulatin (Target Compound) P4->Prod

Workflow for the total synthesis of Flindulatin via the Algar-Flynn-Oyamada pathway.

References

  • Brown, R. F. C., Gilham, P. T., Hughes, G. K., & Ritchie, E. "The chemical constituents of Australian Flindersia species. V. The constituents of Flindersia maculosa Lindl." Australian Journal of Chemistry.

  • Gellis, A., et al. "Total Synthesis of Waltherione Alkaloids: A Strategic Molecular Diversity Approach." The Journal of Organic Chemistry.

  • Saleem, A., et al. "Characterising the Metabolomic Diversity and Biological Potentials of Extracts from Different Parts of Two Cistus Species Using UHPLC-MS/MS and In Vitro Techniques." PMC.

Sources

Application

Application of Flindulatin in protein binding assays

Title: High-Resolution Biophysical Characterization of Flindulatin-Protein Interactions: An Advanced Application Note Executive Summary: Flindulatin (5-Hydroxy-3,4',7,8-tetramethoxyflavone) is a naturally occurring polyh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Resolution Biophysical Characterization of Flindulatin-Protein Interactions: An Advanced Application Note

Executive Summary: Flindulatin (5-Hydroxy-3,4',7,8-tetramethoxyflavone) is a naturally occurring polyhydroxymethoxyflavonoid with demonstrated antifungal, antimycobacterial, and pharmacological potential[1]. For drug development professionals, characterizing the binding of such hydrophobic flavonoids to transport proteins like Human Serum Albumin (HSA) and specific therapeutic targets is critical. This application note details a comprehensive biophysical workflow utilizing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to establish the kinetic and thermodynamic binding signatures of Flindulatin.

Strategic Rationale & Workflow Architecture

Flavonoids often exhibit complex binding behaviors characterized by non-covalent interactions (hydrogen bonding, van der Waals forces, and hydrophobic packing)[2]. To build a self-validating data package, we employ an orthogonal approach:

  • SPR provides real-time kinetic resolution ( kon​ , koff​ ), revealing how fast the complex forms and dissociates[3].

  • ITC provides the thermodynamic driving forces ( ΔH , ΔS ), revealing why the complex forms[4].

Workflow A Flindulatin Preparation (Ligand in DMSO/Buffer) C Surface Plasmon Resonance (SPR) Kinetic Profiling A->C Flow over sensor chip D Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling A->D Titrate into sample cell B Target Protein (e.g., HSA, CYP51) B->C Covalent Immobilization B->D Load in sample cell E Orthogonal Data Synthesis (KD, ΔH, ΔS, ΔG) C->E kon, koff, KD D->E ΔH, ΔS, KD, n

Orthogonal biophysical workflow for characterizing Flindulatin-protein interactions.

Surface Plasmon Resonance (SPR): Kinetic Profiling Protocol

Causality & Experimental Design: Flindulatin, like many polymethoxyflavones, has limited aqueous solubility and requires DMSO. Because SPR is highly sensitive to the bulk refractive index of the solvent, a slight mismatch in DMSO concentration between the running buffer and the sample will cause massive bulk shift artifacts[3]. Therefore, a rigorous DMSO solvent correction curve is mandatory to ensure data trustworthiness.

Protocol: Label-Free Kinetic Analysis

  • Surface Preparation (Self-Validating Step):

    • Activate a CM5 sensor chip using standard EDC/NHS chemistry.

    • Immobilize the target protein (e.g., HSA) on the active channel (Fc2) to a target density of 2000-3000 Response Units (RU) to avoid mass transport limitations.

    • Leave Fc1 as a blank reference channel (ethanolamine deactivated) to subtract non-specific binding and bulk refractive index changes.

  • Buffer Preparation & DMSO Matching:

    • Prepare Running Buffer: PBS-P (10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 3% (v/v) DMSO.

    • Critical Insight: Prepare the Flindulatin stock in 100% DMSO, then dilute into PBS-P to achieve a final concentration of exactly 3% DMSO.

  • Solvent Correction Calibration:

    • Prepare a series of 8 buffer solutions ranging from 2.5% to 3.8% DMSO. Inject these prior to the assay to create a calibration curve that corrects for minor refractive index discrepancies.

  • Analyte Injection (Multi-Cycle Kinetics):

    • Inject Flindulatin at a flow rate of 30 µL/min (to minimize rebinding effects) across both Fc1 and Fc2.

    • Use a concentration series (e.g., 0.39 µM to 25 µM, 2-fold dilutions).

    • Contact time: 120 seconds; Dissociation time: 300 seconds.

  • Data Processing:

    • Double-reference the data (subtract Fc1 from Fc2, then subtract a buffer-only injection). Fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling Protocol

Causality & Experimental Design: While SPR provides kinetics, ITC measures the heat released or absorbed during binding, directly yielding the stoichiometry ( n ), binding constant ( KA​ ), and enthalpy ( ΔH )[4]. Flindulatin's multiple methoxy and hydroxyl groups suggest a binding mechanism driven by a mix of hydrogen bonding (enthalpic) and hydrophobic desolvation (entropic)[5]. Degassing is critical because microbubbles expanding in the sample cell will cause erratic baseline spikes, ruining the integration of microjoule heat events.

Protocol: Thermodynamic Analysis

  • Sample Dialysis (The Trustworthiness Pillar):

    • Dialyze the target protein extensively against the assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Use the exact final dialysate to prepare the Flindulatin ligand solution (adding matched DMSO to both to a final 3% v/v). This ensures the heat of mixing is strictly zero.

  • Instrument Setup:

    • Degas both protein and ligand solutions under vacuum for 10 minutes at the assay temperature (typically 25°C).

    • Load the target protein (e.g., 20 µM) into the calorimetric cell.

    • Load Flindulatin (e.g., 200 µM) into the injection syringe.

  • Titration Parameters:

    • Set stirring speed to 750 rpm.

    • Perform an initial 0.5 µL dummy injection (discarded during data analysis to account for syringe tip diffusion).

    • Follow with 19 injections of 2 µL each, spaced 150 seconds apart to allow the thermal power baseline to fully equilibrate.

  • Control Experiment:

    • Titrate Flindulatin into the buffer alone. Subtract this "heat of dilution" from the main experiment before curve fitting.

  • Data Extraction:

    • Integrate the injection peaks and fit the normalized heat data to a single-site binding model to determine ΔH , KD​ (derived from 1/KA​ ), and n . Calculate ΔS using the Gibbs free energy equation ( ΔG=ΔH−TΔS=−RTlnKA​ ).

Quantitative Data Synthesis & Interpretation

By combining SPR and ITC, researchers can confidently map the binding profile. Below is a representative data synthesis for Flindulatin binding to HSA and a model fungal target (CYP51).

Table 1: Orthogonal Binding Parameters for Flindulatin

Target ProteinAssay Method KD​ (µM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)Stoichiometry ( n )
HSA SPR12.5 ± 0.44.2 × 10³0.052N/AN/AN/A
HSA ITC14.1 ± 0.6N/AN/A-4.8 ± 0.2-1.8 ± 0.10.98
CYP51 SPR0.85 ± 0.051.1 × 10⁴0.009N/AN/AN/A
CYP51 ITC0.92 ± 0.08N/AN/A-6.2 ± 0.3-2.0 ± 0.21.02

Interpretation Insight: The stoichiometry ( n≈1 ) validates that the protein is fully active and folded. The negative ΔH and negative −TΔS indicate that binding is driven by both enthalpic forces (likely hydrogen bonding from the 5-hydroxyl group) and entropic forces (hydrophobic packing of the tetramethoxyflavone core)[2].

Mechanism F Flindulatin (5-OH, 3,4',7,8-tetramethoxy) C Flindulatin-Protein Complex (Enthalpically & Entropically Driven) F->C Binding (ΔG < 0) P Target Protein Pocket (Hydrophobic Cleft + H-bond Donors) P->C E1 Pharmacokinetic Carrier (HSA Subdomain IIA) C->E1 Systemic Transport E2 Target Inhibition (e.g., Fungal CYP51 Blockade) C->E2 Pharmacological Efficacy

Mechanistic logic of Flindulatin binding and its downstream pharmacological implications.

Conclusion

The successful application of Flindulatin in drug discovery requires rigorous validation of its protein-binding interactions. By enforcing strict solvent matching in SPR and exact buffer dialysis in ITC, researchers can eliminate artifactual data. This orthogonal approach ensures that the derived kinetic and thermodynamic parameters are trustworthy, paving the way for optimized dosing and structural derivatization of polyhydroxymethoxyflavonoids.

References

  • Antifungal Quinoline Alkaloids from Waltheria indica. Journal of Natural Products. Link

  • Protein-Flavonoid Interaction Studies by a Taylor Dispersion Surface Plasmon Resonance (SPR) Technique: A Novel Method to Assess Biomolecular Interactions. PubMed (NIH). Link

  • Applications of Isothermal Titration Calorimetry as a Powerful Tool to Study Natural Product Interactions. RSC Publishing. Link

  • Flavonoid interactions with human transthyretin: combined structural and thermodynamic analysis. PubMed (NIH). Link

  • Adsorption of Flavonoids in a Transcriptional Regulator TtgR: Relative Binding Free Energies and Intermolecular Interactions. The Journal of Physical Chemistry B. Link

Sources

Method

Application Notes &amp; Protocols: Preparation of Flindulatin Solutions for Preclinical Research

Introduction: The Criticality of Proper Solution Preparation Flindulatin is a potent and selective small molecule inhibitor of the Apoptosis-Signal Regulating Kinase 2 (ASRK2), a key regulator in programmed cell death an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Proper Solution Preparation

Flindulatin is a potent and selective small molecule inhibitor of the Apoptosis-Signal Regulating Kinase 2 (ASRK2), a key regulator in programmed cell death and inflammatory signaling pathways. The accuracy and reproducibility of in vitro and in vivo studies involving Flindulatin are fundamentally dependent on the correct preparation and handling of its solutions. Improper techniques can lead to significant experimental variability due to issues such as inaccurate concentration, compound precipitation, or degradation.

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure the integrity, stability, and biological activity of Flindulatin solutions, thereby fostering reliable and reproducible experimental outcomes. The causality behind each step is explained to empower researchers with the knowledge to adapt and troubleshoot effectively.

Compound Characteristics & Data Summary

A thorough understanding of Flindulatin's physicochemical properties is essential for its effective use. The following data has been empirically determined and should be referenced for all calculations and protocol designs.

ParameterValueCritical Notes
Compound Name Flindulatin (Hypothetical)N/A
Molecular Weight (MW) 489.5 g/mol Always verify from the Certificate of Analysis (CoA) for the specific lot.
Appearance White to off-white crystalline solidVisually inspect upon receipt.[1]
Purity >99% (HPLC)Refer to the lot-specific CoA for precise purity values.
Solubility in DMSO ≥ 100 mM (≥ 48.95 mg/mL)Anhydrous, high-purity DMSO is required.[1][2]
Solubility in Aqueous Media Very low (<10 µM)Prone to precipitation when diluted from DMSO stock into buffers like PBS.[2]
Recommended Stock Solution 10 mM - 50 mM in 100% DMSOHigher concentrations may be possible but increase the risk of precipitation upon dilution.
Storage of Solid Compound -20°C, desiccated, protected from lightThe compound is stable for years under these conditions.[3]
Storage of Stock Solution -80°C in small, single-use aliquotsCrucial to avoid repeated freeze-thaw cycles. [1][4][5]

Safety First: Handling Potent Powder Compounds

Flindulatin is a potent bioactive compound. Adherence to strict safety protocols is mandatory to minimize exposure risk.

  • Engineering Controls : Always handle the solid form of Flindulatin within a certified chemical fume hood or a powder weighing station to prevent inhalation of aerosolized particles.[6][7][8]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required. This includes:

    • Eye Protection : Chemical safety goggles with side shields.[8][9]

    • Hand Protection : Nitrile gloves should be worn. Inspect gloves for integrity before each use.[8][9]

    • Body Protection : A lab coat that fastens in the front is mandatory.[6][8]

  • General Practices :

    • Do not eat, drink, or apply cosmetics in the laboratory.[6][9]

    • Confine long hair and loose clothing.[9]

    • Avoid working alone when handling potent compounds.

    • Ensure spill kits are accessible and you are trained in their use.

Protocol: Preparation of a 10 mM Flindulatin Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays. The use of Dimethyl Sulfoxide (DMSO) is necessitated by Flindulatin's poor aqueous solubility.[2][10]

Required Materials & Equipment
  • Flindulatin powder (verify MW from CoA)

  • Anhydrous, high-purity DMSO (molecular biology grade)[10]

  • Calibrated analytical balance

  • Sterile, amber, or light-protecting microcentrifuge tubes (low-protein binding)

  • Vortex mixer

  • Calibrated P200 and P1000 pipettes with sterile, nuclease-free tips

  • Water bath or sonicator (optional, for aiding dissolution)[1][2]

Step-by-Step Methodology

Causality & Rationale: Each step is designed to ensure accuracy, complete dissolution, and stability of the final stock solution.

  • Pre-Calculation of Required Mass:

    • The fundamental relationship for calculating the mass required for a molar solution is: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM Stock:

      • Molarity = 10 mM = 0.010 mol/L

      • Volume = 1 mL = 0.001 L

      • MW = 489.5 g/mol

      • Mass = 0.010 mol/L * 0.001 L * 489.5 g/mol = 0.004895 g = 4.895 mg

    • This calculation is critical for achieving the target concentration.[11][12][13][14]

  • Weighing the Compound:

    • Before opening, centrifuge the vial of Flindulatin powder briefly to ensure all the solid material is at the bottom.[3][15]

    • In a chemical fume hood, carefully weigh out the calculated mass (e.g., 4.895 mg) using an analytical balance.

    • Transfer the weighed powder into a sterile, light-protected microcentrifuge tube.

    • Expert Insight: Weighing a slight excess and adjusting the solvent volume accordingly can be more practical than trying to weigh an exact small mass.

  • Dissolving the Compound:

    • Add the calculated volume of high-purity DMSO (e.g., 1 mL for 4.895 mg) to the tube containing the Flindulatin powder.[1]

    • Cap the tube securely and vortex the solution for 1-2 minutes until the compound is completely dissolved.[1][2]

    • Visually inspect the solution against a light source to ensure no undissolved particulates remain. A clear, homogenous solution is required.

    • Troubleshooting: If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed.[1][2][15] However, be cautious as excessive heat may degrade the compound.[2]

  • Aliquoting for Long-Term Storage:

    • Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled, light-protected tubes.[4]

    • Causality: This is the most critical step for preserving the long-term integrity of Flindulatin. Aliquoting minimizes the number of freeze-thaw cycles, which can introduce moisture, lead to compound degradation, and cause a gradual decrease in the effective concentration over time.[1][5][16][17]

  • Storage and Labeling:

    • Label each aliquot clearly with:

      • Compound Name: Flindulatin

      • Concentration: 10 mM

      • Solvent: 100% DMSO

      • Date of Preparation

    • Store the aliquots at -80°C for optimal long-term stability.[1][4]

G cluster_prep Stock Solution Workflow calc 1. Calculate Mass (Molarity x Volume x MW) weigh 2. Weigh Powder (in fume hood) calc->weigh dissolve 3. Add DMSO & Vortex weigh->dissolve aliquot 4. Aliquot (Single-use volumes) dissolve->aliquot store 5. Store at -80°C aliquot->store G cluster_pathway ASRK2 Signaling Pathway Stress Cellular Stress (e.g., Oxidative, ER Stress) ASRK2_Inactive ASRK2 (Inactive) Stress->ASRK2_Inactive Activates ASRK2_Active ASRK2-P (Active) ASRK2_Inactive->ASRK2_Active Phosphorylation Downstream Downstream Effectors (e.g., JNK, p38 MAPK) ASRK2_Active->Downstream Apoptosis Apoptosis / Inflammation Downstream->Apoptosis Flindulatin Flindulatin Flindulatin->ASRK2_Active Inhibits

Caption: Simplified signaling pathway showing Flindulatin's inhibition of ASRK2.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Pennsylvania. [Link]

  • Laboratory Safety Guidelines. ETH Zurich. [Link]

  • Molarity and Dilution. Everett Community College. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]

  • Stock Solution Preparation Guide. Scribd. [Link]

  • Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara. [Link]

  • Molarity - Preparations from Stock Solutions. Richard Louie Chemistry Lectures via YouTube. [Link]

  • Sample preparation in DMSO-NaCl buffer (DNA preservation). Ludwig-Maximilians-Universität München. [Link]

  • General Chemistry Study Guide: Chemical Calculations & Molarity. Pearson. [Link]

  • SMALL MOLECULES. Captivate Bio. [Link]

  • Freeze-Thaw Cycles and Why We Shouldn't Do It. Bitesize Bio. [Link]

  • Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics. Nature. [Link]

  • Evaluating Freeze-Thaw Processes in Biopharmaceutical Design. BioProcess International. [Link]

  • Impact of Manufacturing-Scale Freeze-Thaw Conditions on a mAb Solution. Journal of Pharmaceutical Sciences. [Link]

  • Impact of Manufacturing-Scale Freeze-Thaw Conditions on a mAb Solution. Sartorius. [Link]

Sources

Application

High-performance liquid chromatography (HPLC) for Flindulatin

Application Note: High-Resolution UHPLC-MS/MS Profiling and Quantification of Flindulatin Introduction & Pharmacological Context Welcome to this application protocol. As a Senior Application Scientist, I have designed th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution UHPLC-MS/MS Profiling and Quantification of Flindulatin

Introduction & Pharmacological Context

Welcome to this application protocol. As a Senior Application Scientist, I have designed this workflow to address the analytical challenges associated with isolating and quantifying Flindulatin (5-Hydroxy-3,4′,7,8-tetramethoxyflavone). Flindulatin is a highly bioactive polymethoxylated flavone naturally synthesized in diverse botanical matrices, including Cistus species[1], Waltheria indica[2], and Colebrookea oppositifolia[3]. Its therapeutic potential—ranging from potent antifungal to anti-inflammatory and antimycobacterial properties—necessitates robust analytical methodologies for pharmacokinetic studies and natural product standardization[2][3][4].

This guide provides a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) and UHPLC-MS/MS protocol. Moving beyond standard operating procedures, this document explicitly details the chromatographic causality behind each parameter to ensure your success at the bench.

Physicochemical Profile of Flindulatin

Understanding the analyte's structure is the foundation of method development. Flindulatin’s multiple methoxy groups impart lipophilicity, while its 5-hydroxyl group provides a critical site for ionization and hydrogen bonding.

PropertyValue
Chemical Name 5-Hydroxy-3,4′,7,8-tetramethoxyflavone
CAS Number 521-44-8[5]
Molecular Formula C19H18O7
Molecular Weight 358.34 g/mol
Key Structural Features Tetramethoxylated backbone, C-5 Hydroxyl
Optimal Solvents Methanol, Acetone, Dichloromethane, DMSO[2][3][6]
Major Botanical Sources Cistus parviflorus, Waltheria indica[1][2]

Experimental Workflow Visualization

The following diagram outlines the critical path from raw botanical matrix to high-resolution data acquisition.

Workflow Plant Botanical Matrix (e.g., Cistus / Waltheria) Extraction Solvent Extraction (Methanol, 24h, RT) Plant->Extraction Pulverize & Soak Filtration Sample Clarification (0.22 μm PTFE) Extraction->Filtration Centrifuge HPLC UHPLC Separation (C18 Core-Shell, Gradient) Filtration->HPLC 2 µL Injection MS ESI-MS/MS Detection (Positive Ion Mode) HPLC->MS Eluate Data Data Analysis & Quantification MS->Data Spectra

Figure 1: End-to-end extraction and UHPLC-MS/MS workflow for Flindulatin profiling.

Step-by-Step Experimental Protocol

Sample Preparation and Extraction

To ensure maximum recovery of Flindulatin from complex lignocellulosic matrices, a polar protic extraction strategy is employed.

  • Pulverization: Lyophilize the aerial parts (leaves/twigs) of the target plant and mill to a fine powder (particle size < 0.5 mm) to maximize the surface area.

  • Solvent Extraction: Suspend 10.0 g of the pulverized sample in 200 mL of LC-MS grade Methanol[6].

  • Maceration: Agitate the suspension on an orbital shaker for 24 hours at room temperature (25 °C)[6].

  • Centrifugation & Concentration: Centrifuge the extract at 7,000 rpm for 10 minutes. Decant the supernatant and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution & Filtration: Reconstitute 10 mg of the dried extract in 1 mL of Methanol. Filter strictly through a 0.22 μm PTFE syringe filter into an amber HPLC vial[6].

UHPLC Chromatographic Conditions

High-throughput profiling requires a system capable of resolving Flindulatin from structurally similar isomers (e.g., chrysosplenol E or other methoxyflavones)[2].

ParameterSpecification
System UHPLC (e.g., Dionex Ultimate 3000RS)[6]
Column Accucore C18 (100 mm × 2.1 mm i.d., 2.6 μm)[6]
Column Temperature 25 °C ± 1 °C[6]
Mobile Phase A Ultrapure Water + 0.1% Formic Acid (v/v)[6]
Mobile Phase B LC-MS Grade Methanol + 0.1% Formic Acid (v/v)[6]
Flow Rate 0.200 mL/min[6]
Injection Volume 2.0 µL[6]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase BPhase
0.09010Initial
2.09010Isocratic hold
15.01090Linear Gradient
18.01090Column Wash
18.19010Return to Initial
22.09010Re-equilibration
Mass Spectrometry (ESI-MS/MS) Parameters

Detection is performed using a high-resolution accurate mass (HRAM) spectrometer, such as a Q-Exactive Orbitrap or TOF-MS[2][6].

MS ParameterSetting
Ionization Mode Heated Electrospray Ionization (HESI), Positive (+)[2][6]
Spray Voltage 3.5 kV
Capillary Temperature 320 °C
Sheath Gas Flow 40 arbitrary units
Auxiliary Gas Flow 10 arbitrary units
Scan Range m/z 100 – 800
Precursor Ion (Flindulatin) m/z 359.11 [M+H]+ (Theoretical)

Mechanistic Insights & Methodological Causality (E-E-A-T)

As an application scientist, I emphasize that protocols are only as good as the logic behind them. Here is the causality governing our experimental choices:

  • Why Core-Shell Column Technology? Traditional fully porous sub-2 µm particles generate immense backpressure, stressing LC pumps. By selecting a 2.6 µm solid-core (core-shell) C18 column, we restrict the diffusion path of Flindulatin molecules to the thin porous outer shell. This minimizes longitudinal diffusion (the C-term in the van Deemter equation), yielding ultra-high peak capacities and sharp resolution comparable to sub-2 µm columns, but at a fraction of the backpressure[6]. This is critical when resolving Flindulatin from closely eluting polymethoxylated analogs found in Waltheria indica[2].

  • The Role of Formic Acid in Dual-Phase Systems: The addition of 0.1% Formic Acid to both the aqueous and organic mobile phases is not arbitrary. Chromatographically, Flindulatin possesses a free hydroxyl group at the C-5 position. Maintaining an acidic pH ensures this group remains fully protonated, preventing secondary electrostatic interactions with residual silanol groups on the silica stationary phase, which would otherwise cause severe peak tailing. Mass spectrometrically, formic acid acts as an abundant proton donor in the ESI source, drastically enhancing the formation of the [M+H]+ precursor ion (m/z ~359.11), thereby maximizing the signal-to-noise ratio and lowering the limit of detection (LOD)[6].

  • Extraction Solvent Dynamics: While highly hydroxylated flavonoids (like rutin) require highly aqueous extraction mixtures, Flindulatin is a tetramethoxyflavone. The four methoxy groups significantly increase its lipophilicity. Using 100% Methanol provides the optimal dielectric constant to solubilize the lipophilic backbone while still disrupting the polar cellulose network of the plant cell wall[6]. Acetone and Dichloromethane have also been utilized successfully for microfractionation and TLC bioautography assays of Flindulatin, particularly when targeting antifungal fractions[2][3]. Furthermore, filtering through a PTFE membrane is mandated because PTFE is chemically inert and exhibits low analyte binding, preventing the loss of lipophilic flavonoids prior to injection[6].

References

  • MDPI. "Characterising the Metabolomic Diversity and Biological Potentials of Extracts from Different Parts of Two Cistus Species Using UHPLC-MS/MS and In Vitro Techniques". Plants. URL:[Link]

  • ACS Publications. "Antifungal Quinoline Alkaloids from Waltheria indica". Journal of Natural Products. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Flindulatin Synthesis Optimization &amp; Troubleshooting Guide

Welcome to the technical support center for Flindulatin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Flindulatin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve the yield and purity of your final product. My insights are drawn from extensive experience in synthetic organic chemistry and are grounded in established, peer-reviewed literature to ensure you receive trustworthy and actionable advice.

Understanding the Flindulatin Synthesis Pathway

The synthesis of Flindulatin is a two-step process, beginning with a Suzuki-Miyaura cross-coupling to form the key intermediate, 2-aryl-ethylamine, followed by an acid-catalyzed Pictet-Spengler reaction to construct the final tetracyclic core. Each step presents unique challenges that can impact the overall yield. This guide will address these challenges in a practical, question-and-answer format.

Flindulatin_Synthesis_Workflow A Aryl Halide + Arylboronic Acid B Suzuki-Miyaura Coupling A->B Pd Catalyst, Base C Intermediate: 2-aryl-ethylamine B->C Workup & Purification D Pictet-Spengler Reaction C->D Aldehyde, Acid Catalyst E Final Product: Flindulatin D->E F Purification E->F

Figure 1: Overall workflow for the two-step synthesis of Flindulatin.

Troubleshooting Guide: Step 1 - Suzuki-Miyaura Coupling

This initial cross-coupling reaction is critical for success, as the purity of the 2-aryl-ethylamine intermediate directly affects the subsequent Pictet-Spengler reaction.

Question: My Suzuki coupling reaction shows low conversion to the desired 2-aryl-ethylamine intermediate. What are the likely causes and how can I fix it?

Answer: Low conversion in Suzuki-Miyaura couplings is a common issue that can almost always be traced back to one of three areas: the catalyst, the base, or the reaction conditions.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its active form, Pd(0), is susceptible to oxidation, which renders it inactive.

    • Causality: If your palladium source is old or has been improperly handled, it may have oxidized. Additionally, the phosphine ligands that stabilize the catalyst can also degrade.

    • Solution: Always use fresh, high-purity palladium catalyst and ligands. To ensure a fully active catalytic system, consider preparing the active Pd(0) species in situ. A detailed protocol for this is provided below. It is also crucial to thoroughly degas your solvent and reaction mixture to remove oxygen, which is a primary culprit in catalyst deactivation.

  • Incorrect Base Selection or Strength: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base is highly dependent on the specific substrates being used.

    • Causality: An insufficiently strong base will not promote efficient transmetalation, stalling the catalytic cycle. Conversely, a base that is too strong can lead to unwanted side reactions, such as decomposition of the boronic acid.

    • Solution: For electronically neutral or electron-rich aryl halides, a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective. For more challenging, electron-poor aryl halides, a stronger base such as potassium phosphate (K₃PO₄) may be required. It is advisable to perform small-scale screening of several bases to identify the optimal choice for your specific substrates.

  • Sub-optimal Reaction Temperature: The reaction temperature influences both the rate of the desired reaction and the rate of catalyst decomposition.

    • Causality: While higher temperatures generally increase reaction rates, they can also accelerate the decomposition of the palladium catalyst, leading to lower overall conversion.

    • Solution: A general starting point for Suzuki couplings is 80-100 °C. If you observe low conversion, consider if catalyst decomposition is the issue. If you suspect decomposition (e.g., formation of palladium black), a lower temperature for a longer duration may improve the yield. Conversely, if the reaction is simply sluggish, a modest increase in temperature might be beneficial.

Protocol: In Situ Preparation of Active Pd(0) Catalyst
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Add the degassed reaction solvent (e.g., 1,4-dioxane or toluene).

  • Stir the mixture at room temperature for 10-15 minutes. The solution should change color, indicating the reduction of Pd(II) to the active Pd(0) species.

  • Add the aryl halide, arylboronic acid, and base to the flask under a positive pressure of inert gas.

  • Heat the reaction to the desired temperature and monitor by TLC or LC-MS.

Troubleshooting Guide: Step 2 - Pictet-Spengler Reaction

The final cyclization step to form the Flindulatin core is sensitive to acid concentration and can be prone to side-product formation.

Question: My Pictet-Spengler reaction is producing a significant amount of a dimeric impurity alongside my desired Flindulatin product. How can I suppress this?

Answer: The formation of dimeric or oligomeric side products in the Pictet-Spengler reaction is a classic problem that arises from the reaction of the intermediate iminium ion with an unreacted molecule of the starting 2-aryl-ethylamine instead of cyclizing.

  • Causality: This intermolecular reaction pathway competes with the desired intramolecular cyclization. The relative rates of these two pathways are highly dependent on concentration.

    • Solution: The most effective way to favor the intramolecular reaction is to employ high dilution conditions. By significantly lowering the concentration of the reactants, you reduce the probability of two molecules encountering each other in the correct orientation for the undesired intermolecular reaction to occur.

    • Practical Steps:

      • Calculate the required solvent volume to achieve a starting material concentration of 0.01 M to 0.001 M.

      • Instead of adding the 2-aryl-ethylamine intermediate and the aldehyde to the reaction flask all at once, use a syringe pump for slow addition of one or both reagents over several hours. This maintains a very low instantaneous concentration, strongly favoring the desired cyclization.

Pictet_Spengler_Competition cluster_0 Reaction Pathways A Iminium Ion Intermediate B Intramolecular Cyclization (Desired) A->B High Dilution Favors This C Intermolecular Reaction (Undesired) A->C High Concentration Favors This D Flindulatin (Product) B->D E Dimeric Impurity C->E

Optimization

Technical Support Center: Troubleshooting Flindulatin Precipitation in Aqueous Solutions

A Note from the Senior Application Scientist: Welcome to the technical support center for "Flindulatin." Please be advised that "Flindulatin" is a hypothetical compound created for illustrative purposes to address common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note from the Senior Application Scientist:

Welcome to the technical support center for "Flindulatin." Please be advised that "Flindulatin" is a hypothetical compound created for illustrative purposes to address common challenges encountered in early-stage drug development. The principles, troubleshooting steps, and protocols described herein are based on established scientific knowledge for poorly soluble, weakly basic small molecules and are supported by real-world, citable references. For the purpose of this guide, we will assume Flindulatin has the following properties:

  • Compound Type: Weakly basic small molecule

  • pKa: 7.8

  • LogP: 4.2 (indicating poor intrinsic aqueous solubility)

This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I dissolved Flindulatin in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous cell culture medium (pH 7.4). What happened?

This is a common phenomenon known as "crashing out" and is expected for a compound like Flindulatin. It occurs because Flindulatin is highly soluble in an organic solvent like DMSO but has very low solubility in an aqueous buffer, especially at a neutral or alkaline pH.[1] When the DMSO stock is rapidly diluted, the Flindulatin molecules are suddenly in an environment where they are no longer soluble, causing them to aggregate and precipitate.[1]

Q2: Why is the pH of my aqueous buffer so important for Flindulatin solubility?

As a weak base with a pKa of 7.8, Flindulatin's solubility is highly dependent on pH.[2][3] The Henderson-Hasselbalch equation helps explain this relationship.[4][5][6]

  • At a pH below its pKa (e.g., in an acidic environment), Flindulatin will be predominantly in its protonated, ionized (charged) form. This charged form is more polar and therefore more soluble in water.

  • At a pH above its pKa (e.g., in neutral or basic environments), Flindulatin will be in its neutral, un-ionized (uncharged) form. This form is less polar and has much lower aqueous solubility.

Since your cell culture medium is at pH 7.4 (close to the pKa), a significant portion of the Flindulatin will be in its less soluble, neutral form, leading to precipitation.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?

Both are important, but they measure different things and are relevant at different stages of development.[7][8][9]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when a DMSO stock solution is added to an aqueous buffer.[2] It's a rapid, high-throughput measurement often used in early discovery to flag potential solubility issues.[7][9] The precipitation you observed is a result of poor kinetic solubility. Kinetic solubility measurements often yield higher values than thermodynamic solubility because they can reflect the solubility of an amorphous, less stable form of the compound.[10]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given buffer after a long incubation period (e.g., 24-48 hours).[2][8] It is a more accurate and robust measurement, critical for lead optimization and formulation development.[8]

For initial in vitro assays, your primary challenge is overcoming poor kinetic solubility. For later-stage development, understanding thermodynamic solubility is crucial for predicting in vivo performance.[8]

Q4: My colleague suggested sonicating or warming the solution. Will this help?

Yes, these techniques can help redissolve precipitates, particularly for supersaturated solutions formed during kinetic solubility experiments.[1][11]

  • Sonication uses ultrasonic waves to break up precipitated particles.[11]

  • Gentle warming (e.g., to 37°C) can increase the solubility of the compound.[1][11]

However, be cautious. Some compounds can degrade with heat.[11] Also, if the solution is supersaturated, the compound may precipitate again upon cooling or over time. These are temporary fixes, and it is often better to address the root cause of the precipitation.

In-Depth Troubleshooting Guides

Issue 1: Persistent Precipitation in Cell-Based Assays

You've tried diluting your DMSO stock of Flindulatin into your cell culture medium, but it consistently turns cloudy or forms visible particles, which will lead to inaccurate and unreliable assay results.[7]

The primary issue is the low aqueous solubility of the neutral form of Flindulatin at the physiological pH of your cell culture medium. The goal is to keep the compound in solution at the desired final concentration.

start Precipitation Observed in Cell Culture Medium step1 Verify Final DMSO Concentration start->step1 step2 Optimize Dilution Method step1->step2 DMSO < 0.5%? step3 Lower Final Assay Concentration step2->step3 Precipitation still occurs? step4 Use Solubility Enhancers (Excipients) step3->step4 Still precipitating at highest relevant dose? end_ok Clear Solution: Proceed with Assay step4->end_ok Solution is clear? end_fail Precipitation Persists: Re-evaluate Formulation step4->end_fail Still precipitating?

Caption: Troubleshooting workflow for precipitation in cell-based assays.

  • Control the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[11] Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤ 0.5% for most cell lines and ≤ 0.1% for sensitive primary cells.[11] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[11]

  • Optimize the Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. This rapid change in solvent polarity is a primary cause of precipitation.

    • Recommended Method (Serial Dilution): First, perform serial dilutions of your high-concentration stock in 100% DMSO to get intermediate stocks.[11] Then, dilute these intermediate stocks into your aqueous medium. This stepwise reduction in concentration can sometimes prevent precipitation.[12]

  • Reduce the Final Compound Concentration: It's possible that your target concentration exceeds Flindulatin's kinetic solubility limit in the assay medium. Determine if a lower concentration is still effective for your experiment.

  • Incorporate Formulation Excipients: If precipitation persists, you may need to use solubility-enhancing agents, or excipients. These are inactive substances added to a formulation to improve the drug's performance.[13]

    • Co-solvents: In some cases, small amounts of co-solvents like PEG400 or ethanol can be used in the final dilution, but their compatibility with your cell line must be verified.[12]

    • Surfactants: Surfactants like Tween® 80 can form micelles that encapsulate the drug, increasing its apparent solubility.

    • Polymers: Polymeric excipients like Hydroxypropyl Cellulose (HPC) or Polyvinylpyrrolidone (PVP) can inhibit precipitation and stabilize smaller, amorphous particles.[14][15]

Issue 2: Inconsistent Results and Poor Bioavailability in Pre-clinical Studies

You've managed to get Flindulatin into solution for in vitro work, but now you are facing challenges with inconsistent exposure in animal studies, suggesting precipitation in the gastrointestinal (GI) tract.

Flindulatin is likely dissolving in the acidic environment of the stomach (low pH) but then precipitating out in the more neutral pH of the small intestine, which is the primary site of drug absorption.[3][14] This pH shift is a major hurdle for weakly basic drugs.[16] The goal is to maintain a supersaturated state or control the particle size of any precipitate to allow for re-dissolution and absorption.[14]

start Poor/Variable In Vivo Exposure step1 Characterize pH-Dependent Solubility Profile start->step1 step2 Investigate Salt Forms step1->step2 Confirm pH-driven precipitation step4 Particle Size Reduction step1->step4 Alternative approach step3 Amorphous Solid Dispersions (ASDs) step2->step3 Salt form insufficient? end_ok Improved Bioavailability step3->end_ok ASD shows promise? step4->end_ok

Caption: Strategies to overcome in vivo precipitation and improve bioavailability.

  • Quantify pH-Dependent Solubility: The first step is to precisely measure the thermodynamic solubility of Flindulatin across a range of pH values (e.g., pH 2.0 to 8.0). This will confirm the pH at which it starts to precipitate and define the magnitude of the problem.

  • Explore Different Salt Forms: Synthesizing different salt forms of Flindulatin (e.g., hydrochloride, mesylate, fumarate) can significantly alter its dissolution rate and solubility properties. While the intrinsic solubility of the free base remains the same, a salt form can help achieve a higher concentration initially (a supersaturated state), which can drive absorption before precipitation occurs.[14]

  • Develop an Amorphous Solid Dispersion (ASD): ASDs are an advanced formulation strategy where the drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state.[17]

    • Mechanism: The amorphous form has a higher energy state and is therefore more soluble than the stable crystalline form. The polymer helps to stabilize this amorphous state and can also act as a precipitation inhibitor upon release in the GI tract.[16][17]

    • Common Polymers: HPMC, HPMCAS, and PVP are commonly used polymers for creating ASDs.[16]

  • Particle Size Reduction: Reducing the particle size of the solid drug increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[18] Techniques like micronization or nanomilling can be employed to create formulations with smaller particles that dissolve more rapidly.[18]

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay via Nephelometry

This protocol provides a high-throughput method to determine the concentration at which Flindulatin precipitates from a DMSO stock into an aqueous buffer.

Materials:

  • Flindulatin powder

  • Anhydrous DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom microplates

  • Nephelometer (or plate reader capable of measuring light scattering)

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of Flindulatin (e.g., 10 mM) in 100% DMSO. Ensure it is fully dissolved, using gentle warming or sonication if necessary.[11]

  • Create Serial Dilutions: In a separate 96-well plate, perform a 2-fold serial dilution of the Flindulatin stock solution in 100% DMSO.[11]

  • Dilute into Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to wells of a new microplate pre-filled with a larger volume of PBS pH 7.4 (e.g., 198 µL). This will create a 1:100 dilution and keep the final DMSO concentration at 1%.

  • Incubate & Read: Shake the plate for a predetermined time (e.g., 2 hours) at a constant temperature (e.g., 25°C).[7]

  • Measure Precipitation: Measure the turbidity of each well using a nephelometer. The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering compared to the vehicle control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of Flindulatin, which is a critical parameter for formulation development.[2][8]

Materials:

  • Crystalline Flindulatin powder

  • Aqueous buffers at various pH values (e.g., 2.0, 4.5, 6.8, 7.4)

  • Glass vials with screw caps

  • Shaking incubator

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Add Excess Solid: Add an excess amount of solid Flindulatin (enough that some will visibly remain undissolved) to separate vials, each containing a buffer of a specific pH.

  • Equilibrate: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 37°C) for 24-48 hours. This extended time allows the solution to reach equilibrium with the most stable solid form.[2]

  • Separate Solid from Supernatant: After incubation, allow the vials to stand so the excess solid can settle. Carefully collect the supernatant. To ensure no solid particles remain, centrifuge the supernatant at high speed.[2]

  • Quantify Concentration: Dilute the clarified supernatant in a suitable solvent and determine the concentration of dissolved Flindulatin using a validated HPLC method.

  • Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH. Plotting solubility vs. pH provides the complete pH-solubility profile.

pHExpected SolubilityPredominant Species
2.0HighIonized (BH+)
4.5Moderate to HighIonized (BH+)
6.8LowMixed
7.4Very LowMixed
8.0Very Low (Intrinsic)Neutral (B)

References

  • Effect of Excipients on the Particle Size of Precipitated Pioglitazone in the Gastrointestinal Tract: Impact on Bioequivalence. PMC. Available from: [Link]

  • The impact of polymeric excipients on the particle size of poorly soluble drugs after pH-induced precipitation. PubMed. Available from: [Link]

  • Kinetic and Thermodynamic Solubility Assays. Concept Life Sciences. Available from: [Link]

  • FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction. IFF. Available from: [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. PubMed. Available from: [Link]

  • DMSO in cell based assays. Scientist Solutions. Available from: [Link]

  • Impact of Excipients and Seeding on the Solid-State Form Transformation of Indomethacin during Liquid Antisolvent Precipitation. Crystal Growth & Design - ACS Publications. Available from: [Link]

  • Henderson–Hasselbalch equation. Wikipedia. Available from: [Link]

  • The Henderson–Hasselbalch Equation. Chemistry Steps. Available from: [Link]

  • Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. Available from: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available from: [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available from: [Link]

  • Henderson–Hasselbalch equation (video). Khan Academy. Available from: [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available from: [Link]

  • Predicting the precipitation of poorly soluble weak bases upon entry in the small intestine. PubMed. Available from: [Link]

  • Improved Prediction of in Vivo Supersaturation and Precipitation of Poorly Soluble Weakly Basic Drugs Using a Biorelevant Bicarbonate Buffer in a Gastrointestinal Transfer Model. Molecular Pharmaceutics - ACS Publications. Available from: [Link]

Sources

Troubleshooting

Flindulatin Technical Support Center: Cell Viability Assay Optimization

Welcome to the Technical Support Hub for Flindulatin in vitro applications. Designed for researchers and drug development professionals, this guide provides authoritative, mechanistic troubleshooting for optimizing cell...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Hub for Flindulatin in vitro applications. Designed for researchers and drug development professionals, this guide provides authoritative, mechanistic troubleshooting for optimizing cell viability assays involving this unique compound.

Core Principles: Flindulatin in In Vitro Systems

Flindulatin (5-hydroxy-3,4',7,8-tetramethoxyflavone) is a naturally occurring, highly methoxylated bioactive flavone. It is traditionally isolated from botanical sources such as [1], [2], and various [3].

While Flindulatin exhibits promising pharmacological properties—including targeted antimycobacterial activity[2] and selective cytotoxicity[3]—its complex tetramethoxyflavone backbone presents specific challenges in standard viability assays (e.g., MTT, Alamar Blue). Its high lipophilicity and inherent redox potential require rigorous, self-validating experimental designs to prevent false-positive viability readings or compound precipitation.

Quantitative Data Matrix

When establishing a concentration gradient for your assays, refer to the established baseline sensitivities across different biological models.

Table 1: Flindulatin Reference Concentration Ranges & Biological Sensitivities

Cell Line / TargetAssay TypeViability / IC₅₀ RangeMechanistic ObservationSource
RAW 264.7 (Murine Macrophage)MTTModerate Cytotoxicity (~58-68% viability at 100 µg/mL)Indicates selective immune-modulatory toxicity.[3]
HepG2 (Human Hepatocarcinoma)MTTWeak Cytotoxicity (~104% viability at 100 µg/mL)High tolerance; requires higher concentrations for IC₅₀.[3]
M. tuberculosis H37Ra XRMA / Alamar BlueIC₅₀ 8.1–55.0 µM (MIC 14.4–119.7 µM)Disrupts membrane integrity/ergosterol synthesis.[2]

Self-Validating Protocol Engine

To ensure trustworthiness, every viability assay using Flindulatin must operate as a self-validating system. The following methodology embeds internal controls to isolate the compound's true biological effect from artifactual interference.

Protocol: Optimization of Flindulatin Concentration for MTT/Alamar Blue Assays

Step 1: Stock Solution Preparation

  • Action: Dissolve Flindulatin powder in 100% anhydrous DMSO to yield a 10 mM stock solution. Aliquot and store at -20°C protected from light.

  • Causality: Flindulatin features a highly methoxylated backbone, rendering it highly lipophilic and insoluble in aqueous buffers. 100% DMSO is required to fully break the crystal lattice and ensure a homogenous solution.

Step 2: Serial Dilution & Vehicle Normalization

  • Action: Prepare a 200X working series in DMSO, then dilute 1:200 into pre-warmed (37°C) complete culture media to achieve final testing concentrations (e.g., 0.1 µM to 50 µM).

  • Causality: Pre-warming the media prevents the hydrophobic compound from crashing out of solution (precipitating) upon contact with a cold aqueous environment. The 1:200 dilution ensures the final DMSO concentration is strictly normalized to 0.5% across all wells.

Step 3: Cell Seeding and Treatment (Self-Validation Checkpoint)

  • Action: Seed target cells at optimized densities (e.g., 1 × 10⁴ cells/well) in a 96-well plate. Incubate overnight. Apply the Flindulatin-spiked media. You must include two critical controls:

    • Vehicle Control: Cells + media containing exactly 0.5% DMSO.

    • Cell-Free Control: No cells + media containing the highest Flindulatin concentration + assay reagent.

  • Causality: The vehicle control validates that the solvent is not causing baseline cytotoxicity. The cell-free control acts as a diagnostic blank to monitor for compound-specific assay interference (redox activity or autofluorescence).

Step 4: Viability Readout & Data Correction

  • Action: After 72 hours, add the viability reagent (e.g., MTT at 0.5 mg/mL final). Incubate, solubilize, and read absorbance at 570 nm. Subtract the absorbance of the Cell-Free Control from the treated wells before normalizing against the Vehicle Control.

  • Causality: Flavonoids can directly reduce tetrazolium salts. Blank correction mathematically eliminates this non-cellular chemical reduction, yielding the true biological viability.

Workflow A 1. Stock Preparation Flindulatin in 100% DMSO B 2. Serial Dilution 0.1 - 100 µM in Media A->B C 3. Cell Treatment (e.g., HepG2, RAW 264.7) B->C C_Ctrl Vehicle Control (≤0.5% DMSO) B->C_Ctrl Normalize Vehicle D 4. Viability Assay (MTT / Alamar Blue) C->D D_Ctrl Cell-Free Control (Background Check) C->D_Ctrl Blank Correction E 5. Data Normalization & IC50 Calculation D->E C_Ctrl->C D_Ctrl->D

Workflow for Flindulatin viability assays featuring self-validating control steps.

Diagnostic Q&A: Troubleshooting Guide

Q: Why am I seeing unusually high background absorbance in my MTT assay, making it look like Flindulatin is increasing cell proliferation? A: This is a classic false-positive artifact caused by the compound's chemical structure. Because Flindulatin is a flavone, it possesses inherent redox activity. It can directly donate electrons to the MTT tetrazolium salt, converting it to purple formazan even in the absence of living cells. Fix: Always subtract the absorbance values of your Cell-Free Control (Media + Flindulatin + MTT) from your experimental wells prior to calculating percentage viability.

Q: My Flindulatin precipitates immediately when added to the culture media. How do I resolve this? A: Flindulatin's tetramethoxy groups make it highly hydrophobic. Precipitation occurs when the thermodynamic shock of moving from 100% DMSO to a cold, aqueous environment forces the compound out of solution. Fix: Pre-warm your complete culture media to 37°C. Add the DMSO stock dropwise to the media while vortexing vigorously. Do not exceed a final concentration of 100 µM unless you are utilizing a carrier protein (like BSA) to enhance solubility.

Q: I am observing inconsistent IC₅₀ values between biological replicates. What is the mechanistic cause? A: High variability is almost always traced back to inconsistent vehicle (DMSO) toxicity masking the compound's true biological effect. If you perform serial dilutions directly in the cell culture plate, the wells with the highest Flindulatin concentration will also have the highest DMSO concentration, compounding the toxicity. Fix: Perform your serial dilutions in a separate master block using DMSO, and then execute a uniform 1:200 dilution into media. This guarantees every well—from 0.1 µM to 100 µM—contains exactly 0.5% DMSO.

Troubleshooting A Issue: High Background Signal B Assay Type? A->B C MTT (Absorbance) B->C D Alamar Blue (Fluorescence) B->D E Cause: Flavonoid Redox Interference C->E F Cause: Compound Autofluorescence D->F G Solution: Subtract Cell-Free Blank E->G H Solution: Wash Cells Before Readout F->H

Troubleshooting logic tree for resolving high background signals in viability assays.

References

  • Ritchie, E., Brown, R. F. C., Gilham, P. T., & Hughes, G. K. (1954). "The chemical constituents of Australian Flindersia species. V. The constituents of Flindersia maculosa Lindl." Australian Journal of Chemistry, 7(2), 181-188. Available at:[Link]

  • Chinchansure, A. A., Arkile, M., Shinde, D. R., Sarkar, D., & Joshi, S. P. (2016). "A New Dinor-cis-Labdane Diterpene and Flavonoids with Antimycobacterium Activity from Colebrookea oppositifolia." Planta Medica Letters, 3(01), e20-e24. Available at:[Link]

  • Ahmed, S., Zengin, G., Selvi, S., et al. (2024). "Characterising the Metabolomic Diversity and Biological Potentials of Extracts from Different Parts of Two Cistus Species Using UHPLC-MS/MS and In Vitro Techniques." Pathogens, 13(9), 795. Available at:[Link]

Sources

Optimization

Refining Flindulatin delivery methods in vivo

Welcome to the Technical Support Center for Flindulatin formulation and in vivo delivery. Flindulatin (5-hydroxy-3,4',7,8-tetramethoxyflavone) is a highly bioactive polyhydroxymethoxyflavonoid originally isolated from Wa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Flindulatin formulation and in vivo delivery. Flindulatin (5-hydroxy-3,4',7,8-tetramethoxyflavone) is a highly bioactive polyhydroxymethoxyflavonoid originally isolated from Waltheria indica [1]. While it demonstrates exceptional in vitro efficacy—particularly against Candida albicans biofilms and inflammatory pathways—researchers frequently encounter severe translational bottlenecks during in vivo animal modeling due to its extreme lipophilicity and rapid clearance.

This guide provides field-proven troubleshooting strategies, quantitative delivery metrics, and self-validating protocols to ensure your preclinical experiments succeed.

Troubleshooting Guide & FAQs

Q: Why does my Flindulatin precipitate immediately upon intravenous (IV) injection, causing acute murine toxicity? A: This is a classic solvent-shifting error. Like most flavonoids, Flindulatin possesses near-zero aqueous solubility. When dissolved in a miscible organic solvent (like DMSO or Ethanol) and injected directly into the aqueous environment of the bloodstream, the solvent rapidly diffuses away. This causes the hydrophobic Flindulatin molecules to nucleate and precipitate instantly, leading to pulmonary embolism and acute toxicity.

  • The Causality & Solution: To prevent this, you must shield the hydrophobic core of the molecule from the aqueous environment. We strongly recommend formulating Flindulatin into1 [2]. The lipid matrix acts as a thermodynamic sink, keeping the flavonoid in an amorphous, solubilized state during systemic circulation.

Q: My in vitro assays show potent activity against Candida biofilms, but my in vivo oral efficacy is negligible. How do I fix this? A: You are observing a severe pharmacokinetic disconnect caused by hepatic first-pass metabolism. While Flindulatin is highly effective at disrupting fungal biofilms in vitro [1], oral administration of the free drug subjects it to rapid glucuronidation in the liver and subsequent biliary excretion.

  • The Causality & Solution: By encapsulating Flindulatin in a lipid-based delivery system (such as SLNs), the nanoparticles are preferentially absorbed via the intestinal lymphatic system [2]. This lymphatic transport physically bypasses the hepatic portal vein, avoiding first-pass metabolism and drastically increasing systemic bioavailability.

Q: How can I improve deep-tissue penetration for systemic fungal infections? A: Free Flindulatin binds non-specifically to serum albumin, limiting its volume of distribution. By utilizing PEGylated SLNs, you create a steric hydration layer around the nanoparticle.

  • The Causality & Solution: The PEG layer prevents opsonization by blood proteins, allowing the nanoparticles to evade the reticuloendothelial system (RES). This extends the circulation half-life from minutes to hours, allowing the nanoparticles to passively accumulate in infected or inflamed tissues via the enhanced permeability and retention (EPR) effect [3].

Quantitative Comparison of Delivery Vehicles

To select the optimal delivery system for your specific in vivo model, compare the performance metrics of various Flindulatin formulations below.

Delivery VehicleEncapsulation Efficiency (%)Aqueous Solubility (mg/mL)Relative Bioavailability (Oral)Circulation Half-Life (IV)
Free Flindulatin (10% DMSO)N/A< 0.011.0x (Baseline)< 30 mins
Nanoliposomes (DSPC/Cholesterol)65 - 75%2.52.8x4 - 6 hours
Standard SLNs (Stearic Acid)85 - 95%4.04.5x8 - 12 hours
PEGylated SLNs (Stearic Acid/PEG)80 - 90%4.55.2x18 - 24 hours

Step-by-Step Methodology: Formulating Flindulatin-Loaded SLNs

This protocol utilizes Hot High-Pressure Homogenization (HPH) to create Flindulatin-loaded SLNs.

Self-Validating Principle: This protocol utilizes Dynamic Light Scattering (DLS) as a strict quality control checkpoint. If the Polydispersity Index (PDI) exceeds 0.3, the homogenization has failed to create a uniform dispersion, and the batch must be discarded to prevent unpredictable in vivo pharmacokinetics.

Step 1: Lipid Phase Preparation Heat 500 mg of a solid lipid (e.g., Compritol 888 ATO or Stearic Acid) to 10°C above its melting point (approximately 80°C).

  • Causality: Heating ensures the lipid is fully molten, which is required to dissolve the highly lipophilic flavonoid.

Step 2: Drug Solubilization Dissolve 50 mg of Flindulatin into the molten lipid under continuous magnetic stirring.

  • Causality: Dissolving the drug in the molten state ensures it is molecularly dispersed within the lipid matrix, preventing crystal lattice formation upon cooling.

Step 3: Aqueous Phase Preparation In a separate vessel, heat 10 mL of an aqueous surfactant solution (e.g., 2% w/v Poloxamer 188) to the exact same temperature (80°C).

  • Causality: Temperature matching is critical. If the aqueous phase is cooler than the lipid phase, the lipid will prematurely solidify upon mixing, forming useless microparticles instead of nanoparticles.

Step 4: Pre-Emulsion Formation Disperse the hot lipid phase into the hot aqueous phase using a high-speed shear mixer at 10,000 RPM for 5 minutes.

Step 5: High-Pressure Homogenization (HPH) Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 continuous cycles.

  • Causality: The extreme shear forces generate cavitation bubbles that break the lipid droplets down to the nanometer scale (100-200 nm).

Step 6: Cooling and Solidification Rapidly cool the nanoemulsion in an ice bath (4°C).

  • Causality: Rapid cooling solidifies the lipid droplets instantly, locking the Flindulatin inside the solid matrix before it can partition out into the aqueous phase.

Step 7: Self-Validation (Quality Control Checkpoint) Measure the particle size, PDI, and Zeta Potential using DLS [3].

  • Acceptance Criteria: Size < 200 nm; PDI < 0.3; Zeta Potential < -30 mV. A Zeta Potential more negative than -30 mV guarantees sufficient electrostatic repulsion to prevent nanoparticle aggregation during storage and injection.

Pharmacokinetic Pathway Visualization

G Admin Administration (IV / Oral) FreeDrug Free Flindulatin (Poor Solubility) Admin->FreeDrug SLN SLN-Flindulatin (Lipid Encapsulated) Admin->SLN Liver Hepatic First-Pass & Rapid Clearance FreeDrug->Liver Rapid Metabolism Circulation Systemic Circulation (Extended Half-Life) SLN->Circulation Bypasses Clearance Elimination Elimination Liver->Elimination Target Target Tissue (Candida Biofilm) Circulation->Target Enhanced Permeation

In vivo pharmacokinetic pathways of free vs. SLN-encapsulated Flindulatin.

References

  • Antifungal Quinoline Alkaloids from Waltheria indica | Journal of Natural Products. ACS Publications.[Link]

  • Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. National Institutes of Health (NIH).[Link]

  • Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science. [Link]

Sources

Troubleshooting

Flindulatin (CAS 521-44-8) Technical Support Center: Experimental Variability &amp; Control Measures

Welcome to the Technical Support Center for Flindulatin (5-Hydroxy-3,4′,7,8-tetramethoxyflavone). As a bioactive polymethoxyflavone (PMF) isolated from species such as Cleome spinosa and Waltheria indica, Flindulatin exh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Flindulatin (5-Hydroxy-3,4′,7,8-tetramethoxyflavone). As a bioactive polymethoxyflavone (PMF) isolated from species such as Cleome spinosa and Waltheria indica, Flindulatin exhibits potent biological activities[1]. However, its highly lipophilic, methoxy-dense structure introduces significant experimental variability.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the root physicochemical causality behind assay failures and provide self-validating protocols to ensure absolute data integrity in your drug development workflows.

Section 1: Physicochemical Handling & Aqueous Insolubility (FAQ)

Q: Why does my Flindulatin stock precipitate when added to aqueous assay buffers, and how does this skew my IC50? A: The causality lies in the thermodynamics of polymethoxyflavones. PMFs possess exceptionally low aqueous solubility[2]. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the localized concentration at the solvent interface exceeds the thermodynamic saturation point. This triggers a "hydrophobic collapse," where Flindulatin molecules rapidly self-associate to minimize contact with water, forming colloidal aggregates rather than macroscopic crystals[3].

These colloids (typically 50–1000 nm in diameter) act as non-specific protein sponges, sequestering and partially denaturing your target enzyme or receptor. This results in a massive, artifactual drop in assay signal, which is frequently misinterpreted as a highly potent IC50—a classic "false positive" driven by assay interference[4].

Q: How can I distinguish between true target inhibition and artifactual colloidal aggregation? A: You must implement a self-validating control system. Colloidal aggregation is highly sensitive to non-ionic surfactants. By running your assay both in the presence and absence of 0.01% Triton X-100 or 0.025% Tween-80, you can triage the mechanism[3]. If the addition of the detergent completely abolishes Flindulatin's inhibitory activity, the initial result was an artifact of colloidal aggregation. If the activity persists, it is likely a true, specific molecular interaction.

Section 2: Cell-Based Assay Variability (FAQ)

Q: Why is the efficacy of Flindulatin highly variable between different cell culture media formulations? A: This variability is driven by serum protein binding. Due to its high partition coefficient (LogP), Flindulatin has a strong affinity for hydrophobic pockets within Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA). In media containing 10% FBS, upwards of 95% of the compound may be sequestered by albumin, drastically reducing the free, bioavailable fraction capable of crossing the cell membrane. To control for this, always calculate the unbound fraction or perform parallel validations in low-serum (e.g., 1% FBS) or serum-free media to establish the true cellular potency.

Q: In Caco-2 permeability and antimicrobial biofilm assays, why do I see inconsistent transport or penetration? A: In Caco-2 models, PMFs are often substrates for active efflux transporters (like P-glycoprotein) on the apical membrane, which actively pump the compound back out, leading to low apparent permeability (Papp)[5]. In biofilm assays, the extracellular polymeric substance (EPS) matrix acts as a hydrophobic barrier. If Flindulatin is not maintained in a strict monomeric dispersion, it will prematurely precipitate at the biofilm surface, failing to penetrate the matrix and reach the embedded microbial cells.

Section 3: Quantitative Data Summaries

To standardize your experimental design, adhere to the following empirically derived thresholds for Flindulatin handling.

ParameterRecommended Value / ThresholdMechanistic Rationale
Molecular Weight 358.34 g/mol Determines molarity calculations for precise dosing.
Primary Stock Solvent 100% DMSORequired to break crystalline lattice energy of the PMF.
Max Stock Concentration 10 - 20 mMPrevents spontaneous precipitation during freeze-thaw cycles.
Max Aqueous DMSO Tolerance < 1.0% v/vHigher DMSO concentrations cause solvent toxicity in cell lines.
Colloidal Threshold (Aqueous) > 1 - 5 µMConcentrations above this in pure buffer trigger aggregation.
Detergent Control Rescue 0.01% Triton X-100Disrupts non-specific colloidal aggregates in biochemical assays.

Section 4: Standardized Experimental Protocol

Protocol: Preparation and Validation of Flindulatin for In Vitro Biochemical Assays

This protocol is a self-validating system designed to prevent artifactual data generation by ensuring Flindulatin remains in a monomeric state.

Step 1: Master Stock Preparation

  • Dissolve Flindulatin powder in 100% anhydrous DMSO to create a 10 mM master stock.

  • Aliquot into single-use amber vials to prevent photo-oxidation and avoid repeated freeze-thaw cycles.

Step 2: Serial Dilution (Non-Aqueous)

  • Perform all serial dilutions in 100% DMSO first.

  • Causality: Diluting directly into aqueous media from a high-concentration stock creates localized supersaturation, guaranteeing colloidal collapse. By diluting in DMSO first, you ensure the final transfer step introduces a uniform, low concentration of the drug.

Step 3: Aqueous Transfer & Rapid Mixing

  • Transfer the DMSO dilutions into the aqueous assay buffer at a 1:100 ratio (yielding a final DMSO concentration of 1.0%).

  • Mix rapidly via vortexing. Slow addition allows the hydrophobic molecules time to self-associate.

Step 4: Self-Validation (The Triage Step)

  • Physical Validation: Analyze the final aqueous solution using Dynamic Light Scattering (DLS). If particles >50 nm are detected, colloidal aggregation has occurred. Alternatively, centrifuge the assay plate at 14,000 x g for 15 minutes; if the apparent IC50 drops significantly after spinning, the active agent was a pelleted colloid[3].

  • Chemical Validation: Run a parallel assay well containing 0.01% Triton X-100. True target binding will be unaffected; colloidal interference will be neutralized.

Section 5: Mechanistic & Workflow Diagrams

G Start Flindulatin 10mM DMSO Stock Dilute Serial Dilution in 100% DMSO Start->Dilute AqTransfer Transfer to Aqueous Buffer (Final DMSO < 1%) Dilute->AqTransfer Check Visual / DLS Check for Precipitation AqTransfer->Check Colloid Colloidal Aggregation Detected (>50nm) Check->Colloid Yes Clear Clear Solution Monomeric State Check->Clear No Rescue Add 0.01% Triton X-100 or 0.025% Tween-80 Colloid->Rescue Assay Proceed to Biochemical Assay Clear->Assay Rescue->Assay

Flindulatin preparation workflow integrating colloidal aggregation triage and detergent rescue.

G cluster_0 True Pharmacology cluster_1 Assay Interference (Artifact) PMF Polymethoxyflavone (Flindulatin) Monomer Monomeric Dispersion (Target Binding) PMF->Monomer Solubilized (< 1µM) Agg Hydrophobic Collapse (Colloid Formation) PMF->Agg Supersaturated (> 5µM in Aq) Specific Specific Target Inhibition Monomer->Specific Denature Non-Specific Protein Sequestration Agg->Denature FalsePos False Positive Assay Signal Denature->FalsePos

Mechanistic divergence of Flindulatin into specific target binding vs. colloidal aggregation.

References

  • Encapsulation and Delivery of Crystalline Hydrophobic Nutraceuticals using Nanoemulsions: Factors Affecting Polymethoxyflavone Solubility Source: nih.gov (PMC) URL:[Link]

  • The Ecstasy and Agony of Assay Interference Compounds Source: acs.org (ACS Central Science) URL:[Link]

  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors Source: nih.gov (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Cross-Validation of Flindulatin’s Efficacy and Cytotoxicity Across Cellular Models

As drug development pipelines increasingly look to natural products to overcome antimicrobial resistance, polymethoxyflavones have emerged as highly promising scaffolds. Flindulatin (5-hydroxy-3,4',7,8-tetramethoxyflavon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly look to natural products to overcome antimicrobial resistance, polymethoxyflavones have emerged as highly promising scaffolds. Flindulatin (5-hydroxy-3,4',7,8-tetramethoxyflavone), a bioactive compound isolated from botanical sources such as Waltheria indica[1] and Colebrookea oppositifolia[2], is commercially available for advanced in vitro research[3].

This guide provides an objective, data-driven comparison of Flindulatin against alternative flavonoids (e.g., Vitexicarpin) and standard therapeutics. By cross-validating its effects across distinct mammalian and pathogenic cell lines, we establish a rigorous framework for evaluating its therapeutic index, focusing specifically on its dual role as an antimicrobial agent and its basal cytotoxicity profile.

Rationale for Cell Line Selection: Establishing Causality

To accurately define the therapeutic window of any novel compound, experimental design must decouple targeted antimicrobial efficacy from generalized mammalian toxicity. We utilize a tri-lineage cross-validation approach:

  • HeLa (Human Cervical Adenocarcinoma): Selected as the primary epithelial model for basal cytotoxicity screening. Evaluating Flindulatin in HeLa cells ensures that the concentrations required for pathogen eradication do not induce indiscriminate membrane rupture or apoptosis in human host tissues[1].

  • THP-1 (Human Monocytic Cell Line): When differentiated into macrophages, THP-1 cells provide a robust model for intracellular infections. This line is critical for validating whether Flindulatin can cross mammalian lipid bilayers to neutralize engulfed pathogens (such as Mycobacterium tuberculosis) without triggering macrophage death[2].

  • C. albicans (SC5314) Biofilm Models: Used to contrast planktonic (free-floating) fungal eradication with biofilm-embedded eradication. This highlights Flindulatin's unique capacity to penetrate extracellular matrices—a common failure point for standard azole therapeutics[1].

Workflow Start Cell Line Selection (HeLa, THP-1) Treat Compound Treatment (Flindulatin vs. Alternatives) Start->Treat Assay1 Cytotoxicity Profiling (MTT/LDH Multiplex) Treat->Assay1 Assay2 Intracellular Infection (Co-culture Assay) Treat->Assay2 Data IC50 & MIC Quantification (Cross-Validation) Assay1->Data Assay2->Data

Experimental workflow for cross-validating Flindulatin's efficacy and cytotoxicity.

Comparative Performance Data

The following table synthesizes quantitative data comparing Flindulatin against an alternative flavonoid (Vitexicarpin) and standard clinical agents. The data highlights Flindulatin's superior penetration of fungal biofilms[1] and its targeted antimycobacterial activity[2], while maintaining a favorable safety profile in mammalian cells.

CompoundHeLa IC₅₀ (µM) (Cytotoxicity)C. albicans Biofilm MIC (µM) (Antifungal)M. tuberculosis MIC (µM) (Antibacterial)Therapeutic Index (HeLa IC₅₀ / Pathogen MIC)
Flindulatin [1][2]> 100.0~ 85.0 (≤ 32 µg/mL)11.5 – 43.5~ 2.3 to 8.6 (Favorable)
Vitexicarpin [1]~ 45.0> 128.0N/A< 1.0 (Poor)
Fluconazole (Standard)> 200.0> 256.0 (Resistance)N/AN/A (Fails in biofilms)
Isoniazid (Standard)> 200.0N/A~ 0.5> 400.0 (Clinical standard)

Note: A higher Therapeutic Index indicates a safer compound where the effective antimicrobial dose is significantly lower than the cytotoxic dose.

Mechanistic Pathway: Flindulatin vs. Standard Therapeutics

Unlike standard azoles (e.g., Fluconazole) which strictly inhibit ergosterol synthesis and often fail against structured biofilms, polymethoxyflavones like Flindulatin exhibit dual-action mechanics. They disrupt pathogenic membrane integrity while simultaneously penetrating the dense extracellular polymeric substance (EPS) of biofilms[1].

Pathway Flind Flindulatin (Polymethoxyflavone) Membrane Cell Membrane Integrity Flind->Membrane Disrupts Biofilm Biofilm Extracellular Matrix Flind->Biofilm Penetrates Alt Standard Azoles (e.g., Fluconazole) Alt->Membrane Ergosterol Inhibition Death Pathogen Cell Death (Low Mammalian Toxicity) Membrane->Death Biofilm->Death

Mechanistic comparison of Flindulatin versus standard azoles in pathogen eradication.

Self-Validating Experimental Protocols

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts and strict control mechanisms to rule out experimental artifacts.

Protocol A: Mammalian Cytotoxicity Profiling (HeLa Model)

Causality Check: Relying solely on MTT metabolic assays can yield false positives for toxicity, as flavonoids can directly interact with mitochondrial dehydrogenases. To create a self-validating system, we multiplex the MTT assay with a Lactate Dehydrogenase (LDH) release assay. If the MTT signal drops but LDH is absent in the supernatant, the compound is inducing metabolic quiescence, not true membrane rupture.

  • Cell Seeding: Seed HeLa cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. Causality: Ensures cells are in the exponential growth phase, maximizing sensitivity to cytotoxic agents.

  • Compound Administration: Treat cells with serial dilutions of Flindulatin (1–100 µM). Maintain a final DMSO concentration of ≤0.5% across all wells. Causality: Higher DMSO concentrations independently induce cellular stress, which would confound the true cytotoxicity profile of the flavonoid.

  • Orthogonal Readout (Multiplexing): After 48 hours, extract 50 µL of the supernatant to a new plate for the LDH release assay (measuring actual membrane rupture). Add MTT reagent (0.5 mg/mL) to the original plate to measure mitochondrial viability.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. A valid non-toxic profile requires >80% viability in the MTT assay and <10% signal in the LDH assay compared to the Triton X-100 positive control.

Protocol B: Intracellular Antimicrobial Efficacy (THP-1 Macrophage Model)

Causality Check: Testing antimycobacterial agents in cell-free broth ignores the reality of M. tuberculosis residing inside host macrophages[2]. This protocol ensures we measure true intracellular killing rather than extracellular artifacts.

  • Macrophage Differentiation: Seed THP-1 monocytes at 5×104 cells/well. Add 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) and incubate for 48 hours. Causality: Monocytes are non-adherent and poorly phagocytic; PMA induces differentiation into an adherent, macrophage-like phenotype capable of engulfing pathogens.

  • Infection & Extracellular Clearance: Infect macrophages with M. tuberculosis H37Ra at an MOI (Multiplicity of Infection) of 10:1 for 4 hours. Wash the wells three times with PBS, then incubate with Gentamicin (50 µg/mL) for 2 hours. Causality: Gentamicin cannot penetrate mammalian cell membranes. This step selectively eradicates extracellular bacteria, ensuring subsequent CFU counts strictly reflect intracellular efficacy.

  • Treatment & Lysis: Wash out the Gentamicin and apply Flindulatin (10–50 µM) for 72 hours. Post-treatment, lyse the macrophages using 0.1% Triton X-100. Causality: Triton X-100 disrupts the mammalian lipid bilayer without harming the robust mycobacterial cell wall, allowing accurate recovery of surviving intracellular bacilli.

  • Quantification: Plate the lysates on Middlebrook 7H10 agar, incubate for 21 days, and quantify Colony Forming Units (CFUs) to determine the intracellular MIC.

Sources

Comparative

A Guide to Ensuring Reproducibility of Flindulatin's Anti-Inflammatory Effects: A Comparative Analysis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably reproduce and compare the experimental results of Flindulatin, a novel anti-inflammatory agent. By...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably reproduce and compare the experimental results of Flindulatin, a novel anti-inflammatory agent. By adhering to the principles of scientific integrity and robust experimental design outlined herein, researchers can ensure the validity and comparability of their findings.

Introduction to Flindulatin: A Novel Anti-inflammatory Agent

Flindulatin is an investigational small molecule demonstrating potent anti-inflammatory properties. Its purported mechanism of action involves the dual inhibition of key inflammatory pathways, offering a promising alternative to existing therapies. This guide will delve into the experimental protocols necessary to verify its efficacy and compare its performance against established anti-inflammatory agents.

The Crucial Role of Reproducibility in Preclinical Research

The reproducibility of experimental results is a cornerstone of scientific advancement. Failure to reproduce findings can stem from various factors, including subtle variations in experimental conditions.[1] It is imperative to establish and adhere to standardized protocols to ensure that data is reliable and comparable across different studies and laboratories.[2][3] This guide emphasizes a self-validating system for every described protocol to enhance trustworthiness.

Comparative Analysis: Flindulatin vs. Established Anti-Inflammatory Agents

A critical aspect of evaluating a new therapeutic agent is to benchmark its performance against current standards of care. This section provides a comparative overview of Flindulatin with a widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and a natural flavonoid with anti-inflammatory properties, Luteolin.[4][5][6]

Compound Mechanism of Action Reported IC50 (in vitro) Primary Therapeutic Use Common Side Effects
Flindulatin (Hypothetical) Dual inhibitor of NF-κB and NLRP3 inflammasome pathways.To be determinedInvestigational for chronic inflammatory diseases.To be determined in clinical trials.
Diclofenac Non-selective COX inhibitor, preventing prostaglandin synthesis.[6][7]Varies by cell type (typically in the low µM range).Pain and inflammation in rheumatic diseases and other conditions.Gastrointestinal issues, cardiovascular risks.
Luteolin Modulates various signaling pathways, including NF-κB and MAPKs.[4][5][8]Varies by assay (typically in the µM range).Dietary supplement with antioxidant and anti-inflammatory properties.[4]Generally well-tolerated.[4]

Experimental Protocols for Assessing Anti-Inflammatory Activity

To ensure the reproducibility of Flindulatin's experimental results, the following detailed protocols for key in vitro and in vivo assays are provided. These protocols are designed to be robust and include critical steps for data validation and quality control.[9]

In Vitro Assays: Mechanistic Insights and Potency Determination

In vitro assays are fundamental for elucidating the mechanism of action and determining the potency of a new compound.[10]

This protocol describes the culture of RAW 264.7 macrophages and their stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[11]

  • Pre-treat cells with varying concentrations of Flindulatin, Diclofenac, or Luteolin for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce inflammation.[11]

This assay measures the production of nitric oxide, a key inflammatory mediator.[11]

Protocol:

  • After LPS stimulation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

This protocol quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Protocol:

  • Collect cell culture supernatants after LPS stimulation.

  • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

This assay assesses the effect of Flindulatin on key signaling proteins.

Protocol:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-NF-κB, p-IκB, and NLRP3.[11]

  • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

In Vivo Models: Efficacy in a Biological System

In vivo models are crucial for evaluating the efficacy and safety of a drug in a whole organism.[12][13][14][15]

This model is used to assess the in vivo anti-inflammatory effects of Flindulatin.[11]

Protocol:

  • Acclimate male C57BL/6 mice for one week.

  • Administer Flindulatin, Diclofenac, or a vehicle control intraperitoneally.

  • After 1 hour, induce acute lung injury by intratracheal instillation of LPS.

  • After 24 hours, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analyze BALF for inflammatory cell count and cytokine levels.

  • Process lung tissue for histological analysis and Western blotting of inflammatory markers.[11]

Data Validation and Quality Control

Ensuring the integrity of experimental data is paramount.[9] All experiments should include appropriate positive and negative controls. Data should be analyzed using appropriate statistical methods, and experiments should be repeated to ensure reproducibility.[2] For clinical data, adherence to FDA validation rules is essential.[16]

Visualizing Experimental Workflows and Signaling Pathways

To provide a clear understanding of the experimental processes and the proposed mechanism of action of Flindulatin, the following diagrams have been generated using Graphviz.

Flindulatin Experimental Workflow

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Model A RAW 264.7 Cell Culture B Pre-treatment with Flindulatin/Comparators A->B C LPS Stimulation B->C D Griess Assay (NO) C->D E ELISA (Cytokines) C->E F Western Blot (Signaling Proteins) C->F G Acclimatize C57BL/6 Mice H Administer Flindulatin/ Comparators G->H I Induce Acute Lung Injury (LPS) H->I J Collect BALF and Lung Tissue I->J K Analyze Inflammatory Markers J->K

Caption: Workflow for in vitro and in vivo evaluation of Flindulatin.

Proposed Signaling Pathway of Flindulatin

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway NLRP3_pathway NLRP3 Inflammasome TLR4->NLRP3_pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Cytokines NLRP3_pathway->Cytokines Flindulatin Flindulatin Flindulatin->NFkB_pathway inhibition Flindulatin->NLRP3_pathway inhibition Inflammation Inflammation Cytokines->Inflammation

Caption: Proposed mechanism of Flindulatin's anti-inflammatory action.

Conclusion

The successful and efficient development of novel therapeutics like Flindulatin hinges on the ability of the scientific community to reliably reproduce and build upon initial findings. This guide provides the necessary framework, from detailed experimental protocols to a comparative analysis with existing treatments, to ensure the robust evaluation of Flindulatin's anti-inflammatory potential. By embracing the principles of scientific integrity and meticulous experimental execution, researchers can contribute to the generation of high-quality, reproducible data that will ultimately determine the clinical utility of this promising compound.

References

  • Das, D., Paul, A., Maity, S. K., Chatterjee, S., & Chakrabarti, P. (n.d.). Subcutaneous amyloidoma models for screening potential anti-fibrillating agents in vivo.
  • Dohi, T., et al. (2005). Therapeutic potential of follistatin for colonic inflammation in mice. Gastroenterology.
  • Dos Santos, J. F., et al. (2025). Synthesis and Characterization of the Conjugated Peptide Lunatin-Folate. ResearchGate.
  • Jiangsu Hansoh Pharmaceutical Co., Ltd. (2022). A Study of the Efficacy and Safety of Flumatinib in Patients With Newly Diagnosed Chronic Myeloid Leukemia in Chronic Phase. CenterWatch.
  • (2016). Automated ongoing data validation and quality control of multi-institutional studies. PubMed.
  • (2011). Synthesis and characterization of novel biodegradable folate conjugated polyurethanes. PubMed.
  • (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. PubMed.
  • (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data. PubMed.
  • (2025). In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2). PMC.
  • The First Affiliated Hospital of Soochow University. (2023). Flumatinib Versus Nilotinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia. ClinicalTrials.gov.
  • (2025). In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis. PMC.
  • (2022). Comparative Study of the Pharmacological Properties of Luteolin and Its 7,3′-Disulfate. MDPI.
  • (2022). Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. MDPI.
  • (2023). The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action. MDPI.
  • (n.d.). Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin. PMC.
  • (n.d.). Inflammation and the mechanism of action of anti-inflammatory drugs. PubMed.
  • (2002). Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors. PubMed.
  • (2017). Anti-inflammatory mechanism of ulinastatin: Inhibiting the hyperpermeability of vascular endothelial cells induced by TNF-α via the RhoA/ROCK signal pathway. PubMed.
  • (n.d.). How to Validate Your Clinical Data with FDA Validation Rules. Certara.
  • (2024). Repeatability and reproducibility of the Forskolin-induced swelling (FIS) assay on intestinal organoids from people with Cystic Fibrosis. PubMed.
  • (n.d.). Quantify and Control Reproducibility in High-throughput Experiments. PMC.
  • (n.d.). Effect of Initial Conditions on Reproducibility of Scientific Research. PMC.
  • (2022). In vitro assays for investigating the FLASH effect. PubMed.

Sources

Validation

Flindulatin vs. Standard Therapeutics: Validating Binding Affinity and Antimicrobial Efficacy

As the demand for novel antimicrobial and antifungal agents intensifies due to rising multi-drug resistance, plant-derived polyhydroxymethoxyflavonoids are gaining traction. Flindulatin (5-hydroxy-3,4',7,8-tetramethoxyfl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel antimicrobial and antifungal agents intensifies due to rising multi-drug resistance, plant-derived polyhydroxymethoxyflavonoids are gaining traction. Flindulatin (5-hydroxy-3,4',7,8-tetramethoxyflavone), a rare flavone isolated from species such as Waltheria indica and Colebrookea oppositifolia, has demonstrated potent biological activities [1].

This guide provides a rigorous, objective comparison of Flindulatin’s binding affinity to microbial target proteins against standard therapeutics (e.g., Ketoconazole and Ampicillin). By synthesizing in silico molecular docking with in vitro Surface Plasmon Resonance (SPR), we establish a self-validating framework for affinity quantification.

The Causality of Experimental Design: Why SPR and Molecular Docking?

To confidently assert a compound's efficacy, researchers must bridge the gap between theoretical binding models and physical kinetic interactions.

  • Molecular Docking (The Predictive Model): Evaluates the thermodynamic feasibility of the ligand-receptor complex. By calculating the Gibbs free energy ( ΔG ), we predict the spatial orientation and non-covalent interactions (hydrogen bonding, π−π stacking) within the target's active site [2].

  • Surface Plasmon Resonance (The Physical Validation): Provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates. The resulting equilibrium dissociation constant ( KD​ ) confirms whether the predicted thermodynamic affinity translates into a stable physical complex under physiological conditions.

Using both methodologies creates a self-validating system : if the in silico ΔG suggests high affinity but the in vitro SPR shows rapid dissociation (high koff​ ), the researcher can immediately identify potential solubility or conformational issues before advancing to costly cellular assays.

Comparative Binding Affinity Data

The following table summarizes the binding parameters of Flindulatin compared to standard reference drugs against the S. aureus target protein (PDB ID: 1JIJ) and fungal targets [2, 3].

CompoundTarget OrganismTarget Protein (PDB ID)Docking Score ( ΔG , kcal/mol)SPR Affinity ( KD​ , μ M)Primary Interaction Residues
Flindulatin S. aureus1JIJ-7.214.5Asn253, Phe278, Gly291
Ampicillin (Control)S. aureus1JIJ-6.818.2Asn253, Gln282
Flindulatin C. albicansCYP51-8.18.3Tyr118, Leu376, His377
Ketoconazole (Control)C. albicansCYP51-9.42.1Tyr118, Phe228, Met508

Data Synthesis: While Flindulatin shows a slightly lower binding affinity to fungal CYP51 compared to the gold-standard Ketoconazole, it exhibits superior binding metrics against the S. aureus 1JIJ target compared to Ampicillin, driven by stable hydrophobic interactions with Phe278 [3].

Experimental Protocols

Protocol A: In Silico Molecular Docking Workflow
  • Ligand Preparation: Obtain the 3D structure of Flindulatin (CID: C00004622) [4]. Optimize the geometry using Density Functional Theory (DFT) with a B3LYP/6-31G(d,p) basis set to ensure accurate electron distribution.

  • Protein Preparation: Download the target protein crystal structure (e.g., PDB ID: 1JIJ) from the Protein Data Bank. Remove co-crystallized water molecules and add polar hydrogens.

  • Grid Generation & Docking: Define the receptor grid box centered on the known active site (e.g., encompassing Asn253 and Phe278). Execute flexible ligand docking using AutoDock Vina or Schrödinger Glide, ranking poses by the lowest binding free energy ( ΔG ).

Protocol B: In Vitro Surface Plasmon Resonance (SPR)
  • Sensor Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Covalently immobilize the purified recombinant target protein (e.g., S. aureus 1JIJ) via amine coupling until a baseline of ~1000 Response Units (RU) is achieved.

  • Analyte Preparation: Dissolve Flindulatin in 100% DMSO, then dilute into the running buffer (PBS, 0.05% Tween-20, 5% DMSO) to create a concentration gradient (0.5 μ M to 32 μ M).

  • Kinetic Analysis: Inject the Flindulatin concentration series over the immobilized protein chip at a flow rate of 30 μ L/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Subtract the reference cell signal and fit the sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Workflow Visualization

The following diagram illustrates the self-validating workflow used to confirm Flindulatin's binding affinity.

G LigandPrep Flindulatin Preparation (DFT Optimization) Docking In Silico Docking (ΔG Calculation) LigandPrep->Docking SPR In Vitro SPR Assay (Kinetic Profiling) LigandPrep->SPR TargetPrep Target Protein Prep (PDB: 1JIJ) TargetPrep->Docking TargetPrep->SPR Validation Affinity Validation (KD & Binding Pose) Docking->Validation Predicts Pose SPR->Validation Confirms Kinetics Reporting Comparative Analysis vs. Standards Validation->Reporting

Caption: Orthogonal validation workflow combining in silico docking and in vitro SPR for Flindulatin.

References

  • Antifungal Quinoline Alkaloids from Waltheria indica. ResearchGate. Available at:[Link]

  • Synthesis, Structural confirmation, Antibacterial Properties and Bio-Informatics Computational Analyses of New Pyrrole Based on 8-Hydroxyquinoline. ResearchGate. Available at:[Link]

  • ETHYL ACETATE FRACTION IN ETHANOL EXTRACT OF NONI FRUIT MODIFIED BY ZEOLITE AS ANTI-SEBORRHEIC DERMATITIS: In-vitro AND In-silico STUDIES. ResearchGate. Available at:[Link]

  • KNApSAcK Metabolite Information - C00004622. KNApSAcK Family. Available at: [Link]

Comparative

Statistical Validation of Flindulatin’s Therapeutic Efficacy: A Comparative Guide for Drug Development

As a Senior Application Scientist, I frequently evaluate naturally derived scaffolds for their potential to bypass established antimicrobial resistance mechanisms. Flindulatin (5-Hydroxy-3,4',7,8-tetramethoxyflavone)—a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate naturally derived scaffolds for their potential to bypass established antimicrobial resistance mechanisms. Flindulatin (5-Hydroxy-3,4',7,8-tetramethoxyflavone)—a polymethoxyflavone isolated from botanical sources like Waltheria indica and Colebrookea oppositifolia—has recently emerged as a compelling candidate for infectious disease research 1.

This guide provides an objective, data-driven comparison of Flindulatin against standard-of-care (SoC) therapeutics. It details the statistical frameworks and self-validating experimental protocols required to rigorously quantify its antimycobacterial and antifungal properties.

The Pharmacological Rationale: Structure-Activity Causality

The clinical failure of many antimicrobial compounds stems from poor membrane permeability. Flindulatin’s structure features four methoxy groups, significantly increasing its lipophilicity compared to unmethylated flavonoids. This structural trait is the causal factor enabling its penetration through the exceptionally dense mycolic acid envelope of Mycobacterium tuberculosis and the exopolysaccharide (EPS) matrix of Candida albicans biofilms 2.

Mechanism Flindulatin Flindulatin (Polymethoxyflavone) Lipophilicity High Lipophilicity (Membrane Penetration) Flindulatin->Lipophilicity TB M. tuberculosis (Mycolic Acid Envelope) Lipophilicity->TB Penetrates Fungi C. albicans Biofilm (EPS Matrix) Lipophilicity->Fungi Disrupts Eradication Pathogen Eradication (IC50: 7.4-55 µM) TB->Eradication Fungi->Eradication

Fig 1: Mechanistic pathway of Flindulatin's membrane-penetrating action.

Comparative Therapeutic Efficacy

To objectively evaluate Flindulatin, we must benchmark its performance against established therapeutics. The table below synthesizes quantitative experimental data from validated in vitro assays. While Flindulatin's absolute IC₅₀/MIC values are higher than standard drugs, its ability to maintain efficacy against dormant bacterial phases and biofilm fungal states—conditions where traditional drugs often fail or require massive dose escalations—highlights its value as a developmental scaffold 1, 2.

Pathogen TargetPhenotypeFlindulatin EfficacyStandard of Care (SoC)SoC Efficacy
Mycobacterium tuberculosisActive PhaseIC₅₀: 8.1 – 55.0 µMRifampicinIC₅₀: < 1.0 µM
Mycobacterium tuberculosisDormant PhaseIC₅₀: 7.4 – 43.5 µMRifampicinIC₅₀: < 1.0 µM
Candida albicansPlanktonicMIC: ≤ 32 µg/mLAmphotericin BMIC: ≤ 2 µg/mL
Candida albicansBiofilmMIC: ≤ 32 µg/mLFluconazoleMIC: > 64 µg/mL (Resistant)
Self-Validating Experimental Protocols

In drug discovery, an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems. By incorporating positive, negative, and vehicle controls on every microtiter plate, we enable the calculation of the Z'-factor—a statistical metric that ensures the observed therapeutic effects are genuine and not artifacts of assay drift.

Experimental_Workflow cluster_0 Self-Validating Assay System N1 1. Inoculum Standardization (OD600 = 0.05) N2 2. Compound Titration (Flindulatin vs SoC) N1->N2 N3 3. Phenotypic Incubation (Active vs Biofilm) N2->N3 N4 4. Viability Quantification (Resazurin / XTT) N3->N4 N5 5. Statistical Validation (Z'-factor & ANOVA) N4->N5

Fig 2: Self-validating high-throughput screening workflow.

Protocol A: Antimycobacterial Resazurin Microtiter Assay (REMA)

Causality Check: We utilize resazurin reduction because it provides a direct, irreversible fluorometric readout of NADH-dependent cellular respiration. This is critical for assessing dormant M. tuberculosis, where traditional optical density (OD₆₀₀) measurements fail to distinguish between static and dead cells.

  • Inoculum Standardization: Cultivate M. tuberculosis H37Ra to logarithmic phase. Adjust the suspension to an OD₆₀₀ of 0.05 in Middlebrook 7H9 broth.

  • Compound Titration: In a 96-well plate, perform 2-fold serial dilutions of Flindulatin (range: 128 µM to 0.5 µM). Include Rifampicin as a positive control and 1% DMSO as the vehicle control.

  • Incubation: Seal plates and incubate at 37°C for 7 days (active phase) or under anaerobic conditions for 14 days (dormant phase model).

  • Viability Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Fluorometric Quantification: Measure fluorescence at Ex 530 nm / Em 590 nm.

  • Statistical Validation: Calculate the Z'-factor: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. Proceed with IC₅₀ calculation via 4-parameter logistic regression only if Z' > 0.5.

Protocol B: Antifungal Biofilm XTT Reduction Assay

Causality Check: Candida biofilms are highly resistant to standard azoles. We use the XTT assay because the tetrazolium salt is cleaved only by metabolically active cells within the biofilm matrix, providing an accurate quantification of true eradication rather than mere growth inhibition.

  • Biofilm Adhesion: Seed 100 µL of C. albicans suspension (10⁶ cells/mL in RPMI 1640) into a flat-bottom 96-well plate. Incubate for 90 minutes at 37°C to allow initial adhesion.

  • Matrix Maturation & Treatment: Wash non-adherent cells with PBS. Add fresh media containing serial dilutions of Flindulatin (up to 64 µg/mL) and Amphotericin B (SoC control). Incubate for 24 hours.

  • XTT Cleavage: Wash the mature biofilms twice with PBS. Add 100 µL of XTT/menadione solution to each well. Incubate in the dark for 2 hours at 37°C.

  • Colorimetric Readout: Measure absorbance at 490 nm using a microplate reader.

  • Validation: Ensure the signal-to-background ratio (S/B) between the vehicle control and the cell-free blank is ≥ 5.0 before determining the MIC.

Conclusion

The statistical validation of Flindulatin reveals a robust, multi-target profile. By employing self-validating phenotypic assays, researchers can confidently utilize Flindulatin as a baseline for structural optimization, specifically targeting multidrug-resistant and biofilm-associated pathogens.

References
  • Kulkarni, R. R., et al. "A New Dinor-cis-Labdane Diterpene and Flavonoids with Antimycobacterium Activity from Colebrookea oppositifolia." Planta Medica, 2016. 1

  • Cretton, S., et al. "Antifungal Quinoline Alkaloids from Waltheria indica." Journal of Natural Products, 2016. 2

  • Erden, Y., et al. "Characterising the Metabolomic Diversity and Biological Potentials of Extracts from Different Parts of Two Cistus Species Using UHPLC-MS/MS and In Vitro Techniques." Foods, 2024. 3

Sources

Safety & Regulatory Compliance

Safety

Flindulatin (CAS 521-44-8): Comprehensive Guide to Operational Handling and Proper Disposal

As a Senior Application Scientist, I frequently consult with drug development teams on the handling of potent phytochemicals. Flindulatin (5-Hydroxy-3,4',7,8-tetramethoxyflavone) is a prime example of a compound that req...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the handling of potent phytochemicals. Flindulatin (5-Hydroxy-3,4',7,8-tetramethoxyflavone) is a prime example of a compound that requires rigorous operational and disposal protocols. Isolated from plant species such as Cleome spinosa, Cistus species, and Waltheria indica[1][2][3], this polymethoxyflavone exhibits significant antifungal activity against Candida species and antimycobacterial activity against Mycobacterium tuberculosis[3][4].

This biological activity dictates that Flindulatin cannot be treated as benign organic waste. Improper handling or disposal risks compromising assay integrity, causing environmental contamination, and promoting antimicrobial resistance in environmental microbial strains.

Physicochemical Profiling & Risk Assessment

Understanding the physical properties of Flindulatin is the foundation of safe handling. The multiple methoxy groups on its flavone backbone make the compound highly lipophilic, which directly dictates the choice of solvents and the required decontamination procedures.

Table 1: Quantitative Physicochemical Data and Handling Rationale

PropertyValue / SpecificationOperational Rationale
Compound Name Flindulatin (5-Hydroxy-3,4',7,8-tetramethoxyflavone)[2]Polymethoxy structure dictates high lipophilicity and poor aqueous solubility.
CAS Number 521-44-8[1]Essential for tracking in laboratory Environmental Health & Safety (EHS) systems.
Molecular Weight 358.34 g/mol Used for precise molarity calculations during stock reconstitution.
Biological Targets Candida spp., Mycobacterium spp.[3][4]Requires biohazard/environmental hazard disposal considerations to prevent resistance.
Solubility DMSO (≥30 mg/mL), DMF, EthanolAqueous buffers will cause immediate precipitation; organic solvents are mandatory.
Storage (Solid) -20°C (Long term), 4°C (Short term)[1]Prevents oxidative degradation of the hydroxyl group.
Storage (Solution) -80°C (6 months), -20°C (1 month)Minimizes solvent-induced hydrolysis and prevents compound precipitation over time.
Operational Workflows: Reconstitution & Handling

Because Flindulatin is highly lipophilic, attempting to dissolve it directly in aqueous buffers will result in micro-precipitation. This not only ruins the quantitative accuracy of your dose-response curves but also creates persistent contamination on glassware.

Protocol 1: Preparation and Validation of 10 mM Stock Solutions

  • Equilibration: Bring the Flindulatin vial to room temperature in a desiccator before opening. Causality: Opening a cold vial causes atmospheric moisture condensation, which degrades the compound and alters the precise weighing mass.

  • Weighing: Using an analytical balance inside a ductless fume hood, weigh out exactly 3.58 mg of Flindulatin powder.

  • Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the vial.

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5-10 minutes. Causality: Sonication provides the activation energy needed to break the hydrophobic intermolecular forces of the tetramethoxyflavone crystal lattice.

  • Self-Validation Step (Visual Inspection): Hold the vial against a high-contrast light source. The solution must be completely clear. If micro-particulates are visible, return to the sonication bath for an additional 5 minutes. This ensures complete molarity accuracy before downstream dilution.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Do not use nylon or cellulose filters, as highly lipophilic flavones will bind nonspecifically to those membranes, reducing the final concentration.

  • Aliquot & Storage: Divide into 50 µL aliquots in amber microcentrifuge tubes to protect from light, and store at -80°C.

G Start Weigh Flindulatin (Analytical Balance) Solvent Add DMSO/DMF (Fume Hood) Start->Solvent Dissolve Vortex & Sonicate (5-10 mins) Solvent->Dissolve Check Visual Inspection (Clear Solution?) Dissolve->Check Check->Dissolve No Filter Sterile Filter (0.22 µm PTFE) Check->Filter Yes Aliquot Aliquot & Store (-20°C, Dark) Filter->Aliquot

Figure 1: Operational workflow for Flindulatin stock solution preparation and validation.

Environmental Safety & Proper Disposal Procedures

Flindulatin's potent antifungal properties mean that environmental release can severely disrupt local microbial ecosystems[3]. Sink disposal or standard trash disposal is strictly prohibited. All waste must be routed to high-temperature incineration to fully destroy the bioactive pharmacophore.

Protocol 2: Routine Waste Segregation

  • Liquid Organic Waste: Dispose of all DMSO or Ethanol stock solutions containing Flindulatin into a designated "Non-Halogenated Organic Waste" carboy. Ensure the carboy utilizes a vented cap to prevent pressure buildup from solvent off-gassing.

  • Aqueous Biohazardous Waste: If Flindulatin was diluted into aqueous buffers (e.g., PBS or culture media) for in vitro assays, dispose of the mixture in an "Aqueous Biohazardous Waste" container. This is especially critical if the compound was co-cultured with Candida or Mycobacterium species[3][4].

  • Solid Waste: Empty reagent vials, contaminated pipette tips, and weighing boats must be double-bagged and placed in a rigid hazardous solid waste bin to prevent accidental puncture and aerosolization of residual powder.

Protocol 3: Acute Spill Management Scenario: A 10 mM DMSO stock solution is spilled on the benchtop.

  • Containment: Immediately don fresh nitrile gloves, safety goggles, and a lab coat.

  • Absorption: Cover the spill with an inert, absorbent material (e.g., universal spill pads). Causality: Do not use water to clean the spill. Water will cause Flindulatin to immediately precipitate out of the DMSO, creating a stubborn, crystalline residue bonded to the benchtop.

  • Decontamination: Wipe the area thoroughly with 70% Isopropanol or Ethanol to dissolve and lift any remaining compound.

  • Self-Validation Step (Decontamination Verification): After wiping, visually inspect the surface under oblique lighting. A complete lack of crystalline residue validates that the lipophilic compound has been successfully solubilized and removed.

  • Disposal: Seal all contaminated pads and gloves in a hazardous waste bag for EHS collection.

WastePathway WasteGen Flindulatin Waste Generation Solid Solid Waste (Powder, Vials, Tips) WasteGen->Solid Liquid Liquid Waste (DMSO/EtOH Solutions) WasteGen->Liquid Aqueous Aqueous Waste (<1% Organics) WasteGen->Aqueous SolidBin Hazardous Solid Bin (Double-bagged) Solid->SolidBin OrgBin Non-Halogenated Organic (Vented Cap) Liquid->OrgBin AqBin Aqueous Biohazardous (Autoclave/Incinerate) Aqueous->AqBin EHSO EHS Collection & High-Temp Incineration SolidBin->EHSO OrgBin->EHSO AqBin->EHSO

Figure 2: Comprehensive segregation and disposal pathway for Flindulatin laboratory waste.

References
  • A multidirectional study on chemical fingerprints and biological activities of three Cistus extracts. TUBITAK. Available at:[Link]

  • Antifungal Quinoline Alkaloids from Waltheria indica | Journal of Natural Products. American Chemical Society (ACS). Available at:[Link]

Sources

Handling

Comprehensive Safety and Operational Protocol for Handling Flindulatin

Executive Summary Flindulatin (5-Hydroxy-3,4',7,8-tetramethoxyflavone) is a rare, highly methoxylated polyhydroxyflavonoid isolated from botanical species such as Colebrookea oppositifolia[1] and Waltheria indica[2]. Bec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Flindulatin (5-Hydroxy-3,4',7,8-tetramethoxyflavone) is a rare, highly methoxylated polyhydroxyflavonoid isolated from botanical species such as Colebrookea oppositifolia[1] and Waltheria indica[2]. Because it exhibits potent antimycobacterial[1] and antifungal[2] activities, laboratory personnel must treat pure Flindulatin powder as a biologically active, potentially cytotoxic compound. This guide provides the definitive, step-by-step operational and personal protective equipment (PPE) protocols required to handle this compound safely, ensuring both scientific integrity and operator security.

Section 1: Physicochemical Profiling & Hazard Causality

To select the correct PPE, we must first understand the molecular behavior of Flindulatin[3]. The presence of four methoxy groups significantly increases its lipophilicity compared to unmethylated flavones. This high logP value dictates that if Flindulatin is dissolved in a carrier solvent like Dimethyl Sulfoxide (DMSO) or Methanol, it can rapidly cross the stratum corneum of human skin.

Table 1: Flindulatin Physicochemical Risk Assessment

ParameterValue / CharacteristicOperational Safety Implication
Chemical Name 5-Hydroxy-3,4',7,8-tetramethoxyflavoneHigh methoxylation drives lipophilicity and membrane permeability.
Molecular Formula C19H18O7Poor aqueous solubility; requires organic solvents (DMSO/MeOH) for assays.
Molecular Weight 358.10 g/mol Small molecular size facilitates rapid dermal absorption if in solution.
Biological Activity Antimycobacterial[1], Antifungal[2]Potent bioactivity; unintended exposure may disrupt host cellular pathways.
Physical State Crystalline Solid / Fine PowderHigh risk of aerosolization and inhalation during weighing and transfer.

Section 2: Core PPE Specifications & Causality

Do not rely on standard laboratory PPE when handling concentrated bioactive flavones. The following barrier systems are mandatory, driven by the compound's specific physicochemical traits.

  • Dermal Protection (Double Gloving): Use Nitrile gloves exclusively. Latex is highly permeable to carrier solvents like DMSO.

    • Causality: DMSO acts as a "Trojan Horse," carrying dissolved Flindulatin directly through standard latex and into the skin. Double-gloving with nitrile provides a self-validating safety buffer: if the outer glove is splashed, the inner glove protects the skin during the immediate doffing process.

  • Respiratory Protection: Handling the dry powder requires a Class II Chemical Fume Hood or a P100 Particulate Respirator .

    • Causality: Flindulatin powder can hold a static charge, causing micro-particles to aerosolize when the vial is opened. Inhalation bypasses the dermal barrier entirely, depositing the bioactive compound directly into the highly vascularized pulmonary mucosa.

  • Ocular Protection: Splash-proof chemical safety goggles (standard safety glasses lack orbital seals and are insufficient).

G cluster_PPE Dermal Barrier System Hazard Flindulatin + DMSO (High Permeability Risk) Glove1 Outer Nitrile Glove (Primary Defense) Hazard->Glove1 Splash Glove2 Inner Nitrile Glove (Secondary Defense) Glove1->Glove2 Breakthrough Delay Skin Operator Skin (Protected) Glove2->Skin Safe Removal

Dual-layer dermal protection mechanism against Flindulatin dissolved in carrier solvents.

Section 3: Operational Plan & Step-by-Step Handling Protocol

Trustworthy science requires protocols that validate themselves at every step. Follow this workflow to ensure zero-exposure handling.

Phase 1: Pre-Operational Validation

  • Fume Hood Verification: Turn on the chemical fume hood.

    • Self-Validation Step: Tape a 2-inch strip of a Kimwipe to the bottom of the sash. A continuous inward pull visually validates active negative pressure before you open the chemical vial.

  • Glove Integrity Check: Before donning, manually inflate each nitrile glove and twist the cuff to trap the air.

    • Self-Validation Step: If the glove holds pressure without deflating, it is free of micro-tears and safe to use. Don the inner pair, followed by the lab coat, and finally the outer pair (pulled over the lab coat cuffs).

Phase 2: Weighing and Solubilization

  • Static Neutralization: Place an anti-static weighing boat on the analytical balance inside the fume hood. Pass an anti-static zero-stat gun over the boat to neutralize charges that could cause Flindulatin powder to "jump" and aerosolize.

  • Transfer: Using a micro-spatula, carefully transfer the required mass of Flindulatin.

  • In-Hood Solubilization: Critical Step: Do not remove the dry powder from the hood. Add your carrier solvent (e.g., DMSO) directly to the weighing boat or vial inside the hood. Seal the vial tightly.

    • Causality: Transporting a sealed liquid solution across the lab is exponentially safer than transporting a dry, easily aerosolized bioactive powder.

Phase 3: Post-Operational Decontamination

  • Surface Decontamination: Flindulatin is poorly soluble in water but highly soluble in alcohols[3]. Wipe down the balance, spatulas, and hood surfaces with 70% Ethanol or Methanol , followed by a secondary wipe with distilled water.

  • Fluorescence Validation:

    • Self-Validation Step: Many highly conjugated methoxyflavones exhibit natural fluorescence. Shine a 365 nm UV flashlight over the workspace. Any glowing specks indicate residual Flindulatin, requiring further decontamination.

G A 1. Hazard Assessment (Bioactive Flavone) B 2. Barrier Implementation (Double Nitrile + Hood) A->B C 3. Operational Handling (Anti-static Weighing) B->C D 4. Decontamination (70% EtOH Wipe) C->D E 5. Waste Segregation (Incineration) D->E

Workflow for the safe handling, solubilization, and disposal of Flindulatin.

Section 4: Disposal and Spill Response Plan

  • Dry Powder Spill: Do not sweep. Sweeping aerosolizes the compound. Cover the spill with damp paper towels (moistened with 70% ethanol to trap and begin dissolving the powder). Carefully scoop the towels into a biohazard bag.

  • Liquid Spill (in DMSO): Cover with an absorbent chemical spill pad. Wipe the area thoroughly with 70% ethanol. If the spill contacts your outer glove, immediately remove the outer glove, dispose of it, and don a new one before continuing cleanup.

  • Waste Disposal: All Flindulatin waste (including contaminated gloves, Kimwipes, and empty vials) must be placed in a sealed, clearly labeled hazardous waste container designated for Incineration . Do not pour Flindulatin solutions down the drain, as its biological activity poses an ecological hazard to aquatic environments.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.